Product packaging for LCB 03-0110(Cat. No.:)

LCB 03-0110

Cat. No.: B608496
M. Wt: 417.5 g/mol
InChI Key: ZCWXCBKGPJOAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LCB 03-0110 is a novel thienopyridine derivative recognized as a potent, multi-targeted inhibitor of key tyrosine kinases with significant applications in fibrosis, inflammation, and angiogenesis research. It functions as a pan-discoidin domain receptor (DDR) and c-Src family tyrosine kinase inhibitor, and also potently inhibits other crucial kinases including Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (Syk), and vascular endothelial growth factor receptor 2 (VEGFR-2). The compound binds preferentially to the ATP-binding site of these kinases, suppressing their activity and downstream signaling pathways. [1] [4] [5] In vitro, this compound demonstrates robust anti-fibrotic and anti-inflammatory effects. It suppresses the proliferation and migration of primary dermal fibroblasts induced by transforming growth factor β1 (TGF-β1) and type I collagen, and inhibits the expression of α-smooth muscle actin (α-SMA), a key myofibroblast marker. [1] In macrophage cells, it inhibits lipopolysaccharide (LPS)-induced migration and the production of inflammatory mediators such as nitric oxide, inducible nitric-oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α). [1] Recent studies highlight its potential for ophthalmic research, showing that this compound significantly suppresses the phosphorylation of P38 and ERK and reduces the expression of IL-6 and IL-8 in human corneal epithelial cells, outperforming other anti-inflammatory drugs in models of dry eye disease. [2] Furthermore, it decreases the expression of IL-17A in Th17 cells, underscoring its ability to modulate adaptive immune responses. [2] In vivo, topical application of this compound to full excisional wounds on rabbit ears effectively suppressed the accumulation of myofibroblasts and macrophages at the injury site. This led to a significant reduction in hypertrophic scar formation after wound closing, without delaying the wound healing process itself. [1] Its anti-angiogenic efficacy is also well-documented; the compound inhibits VEGF-induced endothelial cell proliferation, migration, and tube formation, and suppresses tumor xenograft growth and pulmonary metastasis in mouse models by targeting both the VEGFR-2 and JAK/STAT3 signaling pathways. [5] With its unique multi-kinase inhibitory profile, this compound is a valuable research tool for investigating the mechanisms of fibroinflammatory diseases, wound healing, and pathological angiogenesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N3O2S B608496 LCB 03-0110

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol

InChI

InChI=1S/C24H23N3O2S/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27/h1-8,13-15,28H,9-12,16H2,(H,25,26)

InChI Key

ZCWXCBKGPJOAFQ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LCB03-0110;  LCB030110;  LCB03 0110

Origin of Product

United States

Foundational & Exploratory

The Multi-Faceted Biological Activity of LCB 03-0110 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 dihydrochloride is a potent, small-molecule, multi-tyrosine kinase inhibitor with significant therapeutic potential in a range of pathologies, including fibrosis, inflammation, and angiogenesis.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects through the potent and competitive inhibition of several key tyrosine kinases. It is a thienopyridine derivative that shows strong inhibitory activity against the c-Src family of kinases, Discoidin Domain Receptor 2 (DDR2), Bruton's tyrosine kinase (BTK), and Syk kinase.[1][3][4] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.[2]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and selectivity.

Target KinaseIC50 (nM)Notes
c-Src1.3Potent inhibition of a key proto-oncogene involved in cell proliferation, and survival.[1][4]
DDR2 (activated)6High affinity for the active conformation of DDR2, a receptor tyrosine kinase implicated in fibrosis.
DDR2 (non-activated)145Demonstrates preferential inhibition of the activated form of DDR2.
DDR1 (cell-based)164Inhibition of collagen-induced autophosphorylation in HEK293 cells overexpressing DDR1b.
DDR2 (cell-based)171Inhibition of collagen-induced autophosphorylation in HEK293 cells overexpressing DDR2.

Key Biological Activities and Experimental Evidence

Anti-Fibrotic Activity

This compound demonstrates significant anti-fibrotic properties by targeting key cellular players in the fibrotic process: fibroblasts and macrophages.

This compound effectively suppresses the activation of fibroblasts, a critical step in the development of tissue fibrosis. In vitro studies have shown that it inhibits the proliferation and migration of primary dermal fibroblasts induced by transforming growth factor-β1 (TGF-β1) and type I collagen.[1] This inhibition is associated with a reduction in the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.[1]

Experimental Protocol: Inhibition of TGF-β1-Induced Fibroblast Activation

  • Cell Line: Primary mouse dermal fibroblasts.

  • Stimulation: 5 ng/mL TGF-β1.

  • Treatment: this compound at various concentrations.

  • Endpoints:

    • Proliferation: Assessed by cell counting or viability assays (e.g., MTT).

    • Migration: Evaluated using a wound healing (scratch) assay on a collagen-coated surface.

    • α-SMA Expression: Measured by Western blotting of total cell lysates.

  • Methodology: Fibroblasts are cultured to confluence, and a scratch is made on the monolayer. Cells are then treated with this compound in the presence of TGF-β1. Cell migration into the scratched area is monitored and quantified over 24 hours. For α-SMA expression, cells are treated with this compound and TGF-β1 for 48 hours, followed by cell lysis and Western blot analysis.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating the function of macrophages and T helper 17 (Th17) cells.

In vitro studies using the J774A.1 macrophage cell line have demonstrated that this compound inhibits lipopolysaccharide (LPS)-induced activation.[1] This includes the suppression of macrophage migration and the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α).[1]

Experimental Protocol: Inhibition of LPS-Induced Macrophage Activation

  • Cell Line: J774A.1 murine macrophage-like cell line.

  • Stimulation: 100 ng/mL Lipopolysaccharide (LPS).

  • Treatment: Pre-incubation with this compound for 30 minutes prior to LPS stimulation.

  • Endpoints:

    • Nitric Oxide (NO) Production: Measured in the culture medium using the Griess reaction.

    • TNF-α Secretion: Quantified by ELISA of the cell culture supernatant.

    • iNOS and COX-2 Expression: Assessed by Western blotting of total cell lysates.

    • Cell Migration: Evaluated using a transwell invasion assay with a collagen IV-coated membrane and monocyte chemoattractant protein-1 (MCP-1) as a chemoattractant.

This compound has been shown to significantly suppress the production of IL-17A, a key cytokine produced by Th17 cells, in a dose-dependent manner.[5][6] This suggests a role for this compound in modulating adaptive immune responses.

Experimental Protocol: Inhibition of IL-17A Secretion from Th17 Cells

  • Cells: Mouse naïve CD4+ T cells.

  • Differentiation Conditions: Cells are cultured under Th17-polarizing conditions (anti-CD3, anti-CD28, TGF-β1, IL-6, IL-23, anti-IL4, and anti-IFN-γ).

  • Treatment: this compound at concentrations ranging from 3 nM to 9 µM for 4 days.

  • Endpoint: IL-17A levels in the cell culture supernatant are measured by ELISA.

Anti-Angiogenic Activity

This compound inhibits angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathways.[2][7] It has been shown to inhibit VEGF-induced proliferation, viability, migration, and capillary-like tube formation of endothelial cells.[2]

Experimental Protocol: Inhibition of VEGF-Induced Endothelial Cell Proliferation and Tube Formation

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Stimulation: Vascular Endothelial Growth Factor (VEGF).

  • Treatment: this compound at various concentrations.

  • Endpoints:

    • Proliferation: Assessed using a cell viability assay (e.g., WST-1).

    • Tube Formation: HUVECs are seeded on a Matrigel-coated plate and treated with this compound in the presence of VEGF. The formation of capillary-like structures is observed and quantified.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

DDR/c-Src Signaling in Fibroblast Activation

DDR_cSrc_Pathway cluster_collagen Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR DDR Collagen->DDR Integrin Integrin Collagen->Integrin c-Src c-Src DDR->c-Src FAK FAK Integrin->FAK c-Src->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Gene_Expression Gene Expression (α-SMA, Proliferation, Migration) Akt->Gene_Expression LCB030110 LCB030110 LCB030110->DDR Inhibits LCB030110->c-Src Inhibits

Caption: this compound inhibits fibroblast activation by targeting DDR and c-Src.

LPS-Induced Inflammatory Signaling in Macrophages

LPS_Macrophage_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs (p38, ERK) MyD88->MAPKs NF-kB NF-kB MyD88->NF-kB Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α) MAPKs->Inflammatory_Genes NF-kB->Inflammatory_Genes LCB030110 LCB030110 LCB030110->MAPKs Inhibits

Caption: this compound reduces inflammation by inhibiting MAPK signaling in macrophages.

VEGFR-2/JAK/STAT3 Signaling in Angiogenesis

VEGFR2_JAK_STAT3_Pathway cluster_ligand Growth Factor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 JAK JAK VEGFR-2->JAK STAT3 STAT3 JAK->STAT3 Angiogenic_Genes Angiogenic Gene Expression (Proliferation, Migration) STAT3->Angiogenic_Genes LCB030110 LCB030110 LCB030110->VEGFR-2 Inhibits LCB030110->JAK Inhibits

Caption: this compound inhibits angiogenesis by targeting the VEGFR-2/JAK/STAT3 pathway.

In Vivo Efficacy: Scar Formation Model

The anti-fibrotic and anti-inflammatory properties of this compound have been confirmed in a preclinical in vivo model of wound healing and scar formation.

Experimental Protocol: Rabbit Ear Hypertrophic Scar Model

  • Animal Model: New Zealand White rabbits.

  • Wounding: Creation of full-thickness excisional wounds on the ventral surface of the ear.

  • Treatment: Topical application of this compound to the wounds.

  • Endpoints:

    • Scar Size: Measurement of the scar area and elevation.

    • Histology: Immunohistochemical analysis of wound tissue for the presence of myofibroblasts (α-SMA staining) and macrophages.

  • Results: Topical application of this compound suppressed the accumulation of myofibroblasts and macrophages in the healing wound, leading to a significant reduction in hypertrophic scar formation without delaying the wound closure process.[1]

Conclusion

This compound dihydrochloride is a promising multi-tyrosine kinase inhibitor with a well-defined mechanism of action and a broad range of biological activities. Its ability to potently inhibit key kinases involved in fibrosis, inflammation, and angiogenesis makes it a compelling candidate for further investigation and development in various therapeutic areas. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the scientific and clinical potential of this compound.

References

LCB 03-0110: A Multi-Targeted Kinase Inhibitor for the Attenuation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The complex interplay between glial cells, particularly microglia and astrocytes, and neurons can exacerbate disease progression. LCB 03-0110, a novel thienopyridine derivative, has emerged as a promising therapeutic candidate due to its potent, multi-targeted inhibition of key tyrosine kinases implicated in inflammatory cascades. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on neuroinflammatory processes, and detailed experimental protocols for its investigation.

Introduction

This compound is a potent, ATP-competitive inhibitor of the Discoidin Domain Receptor (DDR) family, the c-Src family of tyrosine kinases, Bruton's tyrosine kinase (Btk), and Syk.[1] Its ability to simultaneously modulate multiple signaling pathways involved in cellular activation, proliferation, and inflammatory responses makes it a compelling molecule for the treatment of complex diseases. In the context of the central nervous system (CNS), the inhibition of these kinases has been shown to reduce the activation of microglia and astrocytes, key mediators of neuroinflammation.[2] This targeted action suggests its potential to mitigate the chronic inflammatory states associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4]

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects primarily through the inhibition of DDR1 and c-Src kinases.

  • Discoidin Domain Receptor 1 (DDR1): DDR1, a receptor tyrosine kinase activated by collagen, is upregulated in disease-associated astrocytes and microglia.[2] Its inhibition by this compound has been shown to reduce levels of neurotoxic proteins like amyloid-β (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein.[3][4] The proposed mechanism involves the modulation of downstream signaling pathways that control inflammatory gene expression and cellular activation states.

  • c-Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a crucial role in a multitude of cellular processes, including inflammation. This compound potently inhibits all eight SFKs.[1] This broad-spectrum inhibition likely contributes to its ability to suppress the activation of both fibroblasts and macrophages, key players in fibro-inflammatory processes that can also occur in the CNS.[5][6]

The dual inhibition of these kinase families results in a significant reduction of pro-inflammatory mediators and a dampening of the overall neuroinflammatory response.

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro and cell-based inhibitory activities of this compound against various kinases and cellular processes.

Target KinaseIC50 (nM)NotesReference
DDR2 (activated)6ATP-competitive inhibition[1][3]
DDR2 (non-activated)145[1][3]
c-Src Family Kinases2-20Inhibition of all eight family members[1]
Cellular ProcessIC50 (nM)Cell TypeReference
Collagen-induced DDR1 autophosphorylation164HEK293-DDR1b overexpressing cells[1][3]
Collagen-induced DDR2 autophosphorylation171HEK293-DDR2 overexpressing cells[1][3]
TGF-β1 and Type I Collagen-induced Fibroblast Proliferation & Migration194Primary dermal fibroblasts[1]

Effects on Neuroinflammation

Studies in preclinical models of neurodegeneration have demonstrated the potent anti-neuroinflammatory effects of this compound.

Reduction of Glial Activation

In a mouse model of Alzheimer's disease (TgAPP mice), treatment with this compound resulted in a significant reduction in markers of both astrogliosis and microgliosis.[2]

  • Astrocytes: A significant decrease in Glial Fibrillary Acidic Protein (GFAP) staining was observed in both the hippocampus and cortex of this compound-treated mice compared to vehicle-treated controls.[2]

  • Microglia: Ionized calcium-binding adapter molecule-1 (IBA-1) staining, a marker for microglia activation, was also significantly reduced in the hippocampus and cortex following this compound administration.[2]

Modulation of Inflammatory Mediators

This compound has been shown to suppress the production of key pro-inflammatory molecules in activated macrophage cell lines, which share signaling pathways with microglia. In LPS-activated J774A.1 macrophage cells, this compound inhibited the synthesis of:[1][5]

  • Nitric oxide (NO)

  • Inducible nitric-oxide synthase (iNOS)

  • Cyclooxygenase 2 (COX-2)

  • Tumor necrosis factor-α (TNF-α)

Furthermore, in human corneal epithelial cells, this compound significantly suppressed the phosphorylation of P38 and ERK, and reduced the expression of IL-6 and IL-8.[7][8] It also dose-dependently decreased the expression of IL-17A in Th17 cells.[7][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neuroinflammation

LCB_03_0110_Neuroinflammation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Downstream_Signaling Downstream Signaling (e.g., Akt1, FAK, P38, ERK) DDR1->Downstream_Signaling Phosphorylates c-Src c-Src c-Src->Downstream_Signaling Phosphorylates LCB_03_0110 This compound LCB_03_0110->DDR1 Inhibits LCB_03_0110->c-Src Inhibits NF_kB NF-κB Downstream_Signaling->NF_kB Activates Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Promotes Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Inflammatory_Genes->Pro_inflammatory_Mediators

Caption: Proposed signaling pathway of this compound in inhibiting neuroinflammation.

Experimental Workflow for Assessing Anti-Neuroinflammatory Effects

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., B35 Neuroblastoma, J774A.1 Macrophages) Treatment Treatment with this compound and Inflammatory Stimulus (e.g., LPS) Cell_Culture->Treatment Biochemical_Assays Biochemical Assays (Western Blot for p-P38/p-ERK, ELISA for Cytokines) Treatment->Biochemical_Assays Animal_Model Animal Model (e.g., TgAPP Mice for AD, α-synuclein LV for PD) Drug_Administration This compound Administration Animal_Model->Drug_Administration Tissue_Processing Brain Tissue Collection and Processing Drug_Administration->Tissue_Processing Immunohistochemistry Immunohistochemistry (GFAP, IBA-1) Tissue_Processing->Immunohistochemistry

Caption: General experimental workflow for evaluating this compound's effects.

Experimental Protocols

In Vitro Inhibition of Kinase Activity
  • Objective: To determine the IC50 of this compound against target kinases.

  • Methodology:

    • Recombinant human kinases (e.g., DDR2, c-Src) are incubated with a specific substrate and varying concentrations of this compound in a kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After incubation, the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation ([γ-³²P]ATP) or specific antibody-based detection (e.g., ELISA, HTRF).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Autophosphorylation Assay
  • Objective: To assess the inhibitory effect of this compound on collagen-induced DDR1/2 autophosphorylation in a cellular context.

  • Methodology:

    • HEK293 cells engineered to overexpress either DDR1b or DDR2 are seeded in culture plates.

    • Cells are serum-starved and then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Cells are stimulated with type I collagen to induce receptor autophosphorylation.

    • Cell lysates are collected, and proteins are separated by SDS-PAGE.

    • Western blotting is performed using antibodies specific for phosphorylated DDR1/2 and total DDR1/2 to determine the extent of inhibition.

In Vivo Mouse Model of Neuroinflammation
  • Objective: To evaluate the effect of this compound on glial activation in a disease-relevant animal model.

  • Methodology (based on TgAPP mouse model): [2]

    • Transgenic APP mice and wild-type littermates are used.

    • Mice are administered this compound or vehicle (e.g., DMSO) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a defined period.

    • Following the treatment period, mice are euthanized, and brains are perfused and collected.

    • Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.

    • Immunohistochemistry is performed on brain sections using antibodies against GFAP and IBA-1.

    • Staining intensity and the number of positive cells in specific brain regions (e.g., hippocampus, cortex) are quantified using microscopy and image analysis software.

Conclusion

This compound presents a compelling profile as a multi-targeted kinase inhibitor with significant potential for the treatment of neuroinflammatory conditions. Its ability to potently inhibit key kinases involved in glial activation and the production of pro-inflammatory mediators provides a strong rationale for its further development as a therapeutic for neurodegenerative diseases. The data summarized herein offer a technical foundation for researchers and drug development professionals to design and execute further investigations into the promising therapeutic applications of this compound.

References

Investigating the Anti-Fibrotic Properties of LCB 03-0110: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. LCB 03-0110, a potent inhibitor of Discoidin Domain Receptors (DDRs) and c-Src family kinases, has emerged as a promising anti-fibrotic agent. This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation. The information presented herein is intended to support further research and development of this compound as a therapeutic candidate for fibrotic disorders.

Introduction

This compound, chemically identified as (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), is a small molecule inhibitor with a multi-targeted profile.[1] Its primary anti-fibrotic effects are attributed to its potent inhibition of DDR1 and DDR2, receptor tyrosine kinases that are activated by collagen and play a crucial role in fibrosis progression.[2][3][4] Additionally, its inhibitory activity against c-Src family kinases, which are involved in various pro-fibrotic signaling cascades, contributes to its overall efficacy.[1][5] This document synthesizes the available preclinical data on this compound, focusing on its impact on key cellular players in fibrosis, namely fibroblasts and macrophages.

Data Presentation: In Vitro Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound against various kinases implicated in fibrotic and inflammatory processes.

Table 1: IC50 Values of this compound against Key Tyrosine Kinases

Kinase TargetIC50 (nM)Reference
c-Src1.3[1]
Lyn4.3[1]
Fyn2.3[1]
Yes2.1[1]
Fgr3.7[1]
Hck4.4[1]
Lck21.6[1]
Blk50.7[1]
Btk117.7[1]
Syk125.2[1]
VEGFR24.6[1]
EPHA35.1[1]
FLT326.1[1]

Table 2: Inhibitory Activity of this compound against Discoidin Domain Receptors (DDRs)

DDR TargetAssay TypeIC50 (nM)Reference
DDR1b (autophosphorylation)Cell-based (HEK293)164[2][4]
DDR2 (autophosphorylation)Cell-based (HEK293)171[2][4]
DDR2 (active form)Kinase Assay6[4][6]
DDR2 (non-activated form)Kinase Assay145[4][6]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-fibrotic effects by modulating key signaling pathways in fibroblasts and macrophages.

Inhibition of Fibroblast Activation

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis, promoting the differentiation of fibroblasts into contractile and extracellular matrix-producing myofibroblasts. This compound has been shown to suppress the pro-fibrotic effects of TGF-β.[5] The proposed mechanism involves the inhibition of downstream signaling cascades, including the Akt and Focal Adhesion Kinase (FAK) pathways, which are crucial for fibroblast proliferation, migration, and the expression of α-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation.[5]

TGF_beta_Pathway TGF_beta TGF-β1 / Type I Collagen Receptor TGF-β Receptor / DDRs TGF_beta->Receptor Src c-Src Receptor->Src LCB030110 This compound LCB030110->Receptor LCB030110->Src FAK FAK Src->FAK Akt Akt Src->Akt Proliferation Proliferation & Migration FAK->Proliferation Akt->Proliferation alpha_SMA α-SMA Expression (Myofibroblast Differentiation) Akt->alpha_SMA

Caption: this compound inhibits TGF-β-induced fibroblast activation.

Modulation of Macrophage Activity

In the context of tissue injury and fibrosis, macrophages play a critical role in orchestrating the inflammatory and subsequent fibrotic response. This compound has been demonstrated to suppress the activation of macrophages.[5] In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits cell migration and the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[5]

Macrophage_Activation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Downstream Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling LCB030110 This compound LCB030110->Signaling Migration Cell Migration Signaling->Migration Mediators Pro-inflammatory Mediators (NO, iNOS, COX-2, TNF-α) Signaling->Mediators

Caption: this compound suppresses LPS-induced macrophage activation.

Experimental Protocols

The following sections provide representative protocols for key in vitro and in vivo experiments used to characterize the anti-fibrotic properties of this compound.

In Vitro Experiments

This protocol is designed to assess the effect of this compound on the expression and phosphorylation of key signaling proteins in fibroblasts or macrophages.

Materials:

  • Cell lysates (from treated and untreated cells)

  • Laemmli buffer

  • SDS-polyacrylamide gels

  • Polyvinylidene difluoride (PVDF) membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-α-SMA)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Sample Preparation: Lyse cells and determine protein concentration. Mix equal amounts of protein with Laemmli buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescence detection reagent to the membrane and visualize the protein bands using an imaging system.

This protocol measures the concentration of secreted TNF-α in the culture medium of macrophages.

Materials:

  • TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Cell culture supernatants

  • Wash buffer

  • Stop solution

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until color develops.

  • Reaction Stopping and Reading: Add the stop solution and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.

This assay assesses the effect of this compound on the migratory capacity of fibroblasts.

Materials:

  • Confluent monolayer of fibroblasts in a multi-well plate

  • Pipette tip or cell scraper

  • Culture medium with and without this compound

  • Microscope with a camera

Procedure:

  • Create the "Wound": Create a scratch in the confluent cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh culture medium containing different concentrations of this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration.

In Vivo Experiment: Rabbit Ear Hypertrophic Scar Model

This model is used to evaluate the efficacy of topically applied this compound in reducing scar formation in vivo.[5][7][8]

Rabbit_Ear_Model_Workflow cluster_procedure Experimental Procedure cluster_endpoints Endpoints for Analysis Wounding Create full-thickness excisional wounds on rabbit ears Treatment Topical application of This compound formulation or vehicle control Wounding->Treatment Healing Allow wounds to heal over a defined period (e.g., several weeks) Treatment->Healing Analysis Excise scar tissue for histological and biochemical analysis Healing->Analysis Gross Gross scar appearance (e.g., Scar Elevation Index) Analysis->Gross Histo Histology (H&E, Masson's Trichrome) - Dermal thickness - Collagen deposition - Cellular infiltration Analysis->Histo IHC Immunohistochemistry - α-SMA (myofibroblasts) - Macrophage markers (e.g., CD68) Analysis->IHC

Caption: Workflow for the rabbit ear hypertrophic scar model.

Procedure:

  • Anesthesia and Wounding: Anesthetize New Zealand white rabbits. Create full-thickness excisional wounds on the ventral aspect of the ears.

  • Treatment: Apply a topical formulation of this compound or a vehicle control to the wounds daily or as determined by the study design.

  • Monitoring: Monitor the wound healing process and the gross appearance of the developing scar.

  • Tissue Harvest and Analysis: After a predetermined period (e.g., 4-8 weeks), euthanize the animals and excise the scar tissue.

  • Endpoint Evaluation:

    • Gross Morphology: Measure the scar elevation index.

    • Histology: Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and Masson's trichrome staining to evaluate collagen deposition.

    • Immunohistochemistry: Stain for α-SMA to identify myofibroblasts and specific markers to quantify macrophage infiltration.

Conclusion

This compound demonstrates significant anti-fibrotic potential through its dual inhibition of DDRs and c-Src family kinases. Preclinical evidence strongly suggests that it can effectively suppress the key cellular events that drive fibrosis, including fibroblast activation and macrophage-mediated inflammation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound for the treatment of a wide range of fibrotic diseases. Further studies, including investigations in various organ-specific fibrosis models and eventual clinical trials, are warranted to fully elucidate its clinical utility.

References

LCB 03-0110: A Multi-Kinase Inhibitor Targeting Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LCB 03-0110 is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for neurodegenerative diseases, including Alzheimer's and Parkinson's disease. As a potent inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) and Src family kinases, this compound targets key pathological mechanisms implicated in neurodegeneration. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, with a focus on its mechanism of action, experimental validation, and future directions.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The accumulation of misfolded proteins, chronic neuroinflammation, and impaired cellular clearance pathways, such as autophagy, are common hallmarks of these devastating disorders. This compound, a thienopyridine derivative, has demonstrated the ability to modulate these interconnected pathological processes, positioning it as a compelling candidate for further development. This document will detail the scientific evidence for this compound's therapeutic potential, providing researchers and drug developers with the necessary information to evaluate its utility in the context of neurodegenerative disease.

Mechanism of Action

This compound exerts its neuroprotective effects through the inhibition of multiple tyrosine kinases, primarily DDR1/2 and Src family kinases.

Inhibition of Discoidin Domain Receptors (DDRs)

DDRs are receptor tyrosine kinases that are activated by collagen. In the central nervous system, DDR1 is upregulated in response to neurotoxic insults and is implicated in the regulation of microglial activation and inflammation.[1] Inhibition of DDR1 by this compound has been shown to promote the clearance of neurotoxic proteins by enhancing autophagy.[2][3] This is achieved, in part, by disrupting the inhibitory complex of DDR1 with key autophagy-initiating proteins, such as Beclin-1, leading to the formation of the Beclin-1:VPS34:ATG14 autophagy core complex.[3]

Inhibition of Src Family Kinases

Src family kinases are non-receptor tyrosine kinases that play a critical role in signal transduction pathways regulating cell growth, differentiation, and survival. In the context of neurodegeneration, Src kinases are key mediators of neuroinflammation.[4] Activation of Src in microglia, the resident immune cells of the brain, leads to the production and release of pro-inflammatory cytokines.[1] this compound's inhibition of Src kinases attenuates microglial activation and the subsequent inflammatory cascade, thereby reducing neuronal damage.[4]

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in a range of in vitro and in vivo models of neurodegeneration.

In Vitro Studies

In cellular models, this compound has demonstrated the ability to reduce the levels of key neurotoxic proteins. In B35 rat neuroblastoma cells, treatment with this compound led to a significant reduction in phosphorylated DDR1 and DDR2.[2] Furthermore, in cell-based assays using HEK293 cells overexpressing DDR1b or DDR2, this compound suppressed their autophosphorylation.[5]

In Vivo Studies

Animal models of Alzheimer's and Parkinson's disease have provided compelling evidence for the in vivo efficacy of this compound.

  • Alzheimer's Disease Models: In transgenic APP (TgAPP) mice, which model key aspects of Alzheimer's pathology, intraperitoneal administration of this compound resulted in reduced levels of amyloid-β (Aβ) and hyperphosphorylated tau (p-tau).[2] This was accompanied by a significant reduction in neuroinflammation, as evidenced by decreased staining for the astrocyte marker GFAP and the microglia marker Iba1 in the hippocampus and cortex.[6]

  • Parkinson's Disease Models: In a mouse model of Parkinson's disease induced by the overexpression of human α-synuclein via a lentiviral vector, this compound treatment led to a 50% reduction in α-synuclein levels.[2] This was associated with the protection of dopaminergic neurons in the substantia nigra.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Parameter Value Assay/Model
IC50 (DDR1 Autophosphorylation) 164 nMHEK293 cells overexpressing DDR1b
IC50 (DDR2 Autophosphorylation) 171 nMHEK293 cells overexpressing DDR2
IC50 (Active DDR2) 6 nMKinase Assay
IC50 (Non-activated DDR2) 145 nMKinase Assay
Effective In Vivo Dose 1.25 - 2.5 mg/kgTgAPP mice, α-synuclein overexpression mice (I.P.)
Plasma:Brain Ratio 12%Mouse pharmacokinetic studies

Table 1: Potency and Pharmacokinetics of this compound [1][2][5][7]

Finding Model Treatment
36% deactivation of DDR1, 50% deactivation of DDR2α-synuclein overexpression mouse model2.5 mg/kg this compound daily for 21 days (I.P.)
50% reduction in human α-synuclein levelsα-synuclein overexpression mouse model2.5 mg/kg this compound daily for 21 days (I.P.)
Reduction in GFAP and Iba1 stainingTgAPP mouse model2.5 mg/kg this compound daily for 21 days (I.P.)

Table 2: Key In Vivo Efficacy Data for this compound [2][6]

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in this guide.

In Vitro DDR Phosphorylation Assay
  • Cell Line: B35 rat neuroblastoma cells.

  • Protocol:

    • Cells are stimulated with type-4 collagen for 2 hours to induce DDR phosphorylation.

    • Cells are then treated with this compound (in DMSO) or DMSO vehicle control for 5 hours.

    • Cell lysates are collected and subjected to Western blot analysis.

    • Primary antibodies against phosphorylated DDR1 (pDDR1) and phosphorylated DDR2 (pDDR2) are used for detection.

    • Actin is used as a loading control.

    • Blots are quantified using densitometry.[2]

In Vivo α-Synuclein Reduction Study
  • Animal Model: 3-6 month old C57BL/6J mice with unilateral stereotaxic injection of a lentivirus expressing human wild-type α-synuclein into the right substantia nigra.

  • Protocol:

    • α-synuclein is allowed to express for 21 days.

    • Mice are then treated with daily intraperitoneal (I.P.) injections of this compound (2.5 mg/kg) or DMSO vehicle control for 21 days.

    • Following treatment, the right midbrain is dissected.

    • Tissue lysates are analyzed for human α-synuclein levels using a specific ELISA kit.[2]

Immunohistochemistry for Neuroinflammation
  • Animal Model: TgAPP mice.

  • Protocol:

    • Mice are treated with daily I.P. injections of this compound (2.5 mg/kg) or DMSO vehicle control for 21 days.

    • Following treatment, mice are perfused, and brains are collected and sectioned.

    • Brain sections are stained with primary antibodies against GFAP (for astrocytes) and Iba1 (for microglia).

    • Fluorescently labeled secondary antibodies are used for visualization.

    • Images of the hippocampus and cortex are captured via fluorescence microscopy.

    • The mean fluorescence intensity (MFI) of GFAP and Iba1 staining is quantified.[6]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

LCB_03_0110_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Autophagy_Initiation Autophagy Initiation DDR1->Autophagy_Initiation LCB This compound LCB->DDR1 Inhibits Src Src Kinase LCB->Src Inhibits Neuroinflammation Neuroinflammation Src->Neuroinflammation Promotes Protein_Clearance Neurotoxic Protein Clearance Autophagy_Initiation->Protein_Clearance Promotes Neuronal_Survival Neuronal Survival Neuroinflammation->Neuronal_Survival Inhibits Protein_Clearance->Neuronal_Survival Promotes

Caption: this compound inhibits DDR1 and Src, promoting autophagy and reducing neuroinflammation.

Experimental_Workflow_In_Vivo cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Model Neurodegeneration Model (e.g., α-synuclein overexpression) Treatment Daily I.P. Injection This compound (2.5 mg/kg) or Vehicle (21 days) Model->Treatment Analysis Endpoint Analysis Treatment->Analysis WB Western Blot (pDDR1/2) Analysis->WB ELISA ELISA (α-synuclein) Analysis->ELISA IHC Immunohistochemistry (GFAP, Iba1) Analysis->IHC

Caption: In vivo experimental workflow for evaluating this compound efficacy.

Conclusion and Future Directions

This compound represents a promising, multi-faceted therapeutic approach for the treatment of neurodegenerative diseases. Its ability to concurrently enhance the clearance of neurotoxic proteins and suppress neuroinflammation through the inhibition of DDR1/2 and Src kinases addresses two critical pathological pillars of these disorders. The preclinical data summarized in this guide provide a strong rationale for its continued development.

Future research should focus on several key areas:

  • Clinical Trials: The robust preclinical efficacy and favorable pharmacokinetic profile of this compound warrant its advancement into clinical trials to assess its safety and efficacy in patients with neurodegenerative diseases.

  • Biomarker Development: The identification and validation of biomarkers that can track the engagement of DDR and Src targets in the CNS and correlate with clinical outcomes will be crucial for successful clinical development.

  • Combination Therapies: Investigating the potential synergistic effects of this compound in combination with other therapeutic agents targeting different pathological pathways in neurodegeneration could lead to more effective treatment strategies.

References

The Multi-Faceted Anti-Inflammatory Profile of LCB 03-0110: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of LCB 03-0110, a novel multi-tyrosine kinase inhibitor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanisms of action through its effects on critical inflammatory signaling pathways.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects across a range of cellular models, positioning it as a promising therapeutic candidate for various inflammatory conditions. As a potent inhibitor of multiple tyrosine kinases, including Discoidin Domain Receptors (DDRs) and Src family kinases, this compound modulates key signaling pathways, such as the MAPK and JAK/STAT3 pathways, leading to the suppression of pro-inflammatory cytokine production and other inflammatory markers. This document provides a comprehensive overview of the existing data on this compound, highlighting its potential as a versatile anti-inflammatory agent.

Kinase Inhibition Profile

This compound exhibits a broad-spectrum inhibitory activity against several tyrosine kinases implicated in inflammatory processes. The following table summarizes the available IC50 values, showcasing the compound's potency and selectivity.

Kinase TargetIC50 Value (nM)Cell System/Assay ConditionReference
DDR1 (autophosphorylation)164HEK293 cells overexpressing DDR1b[1][2]
DDR2 (autophosphorylation)171HEK293 cells overexpressing DDR2[1][2]
DDR2 (active form)6In vitro kinase assay[1]
DDR2 (non-activated form)145In vitro kinase assay[1]
c-Src2-20In vitro kinase assay[3]
Btk2-20In vitro kinase assay[3]
Syk2-20In vitro kinase assay[3]

A kinase panel assay revealed that at a concentration of 10 µM, this compound inhibited over 90% of the activity of 20 different tyrosine kinases, including all eight Src family kinases, Btk, Syk, Tie2, FLT1, FLT3, FLT4, EphA3, EphB4, VEGFR2, MINK1, c-Abl, and RET[2].

Anti-Inflammatory Effects on Cellular Models

This compound has been evaluated in various cell-based models of inflammation, demonstrating consistent and potent anti-inflammatory activity.

Human Corneal Epithelial (HCE-2) Cells

In a model of dry eye disease, this compound demonstrated significant suppression of inflammatory responses in HCE-2 cells stimulated with lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)).

Table 2.1: Inhibition of Pro-inflammatory Cytokines in HCE-2 Cells [4]

CytokineStimulantThis compound Effect
IL-6LPSDose-dependent decrease to 28.4% of stimulated levels
IL-8LPSDose-dependent decrease to 14.3% of stimulated levels
IL-6poly(I:C)Decrease to 16.0% of stimulated levels
IL-8poly(I:C)Decrease to 7.8% of stimulated levels

Table 2.2: Inhibition of MAPK Phosphorylation in HCE-2 Cells [4]

ProteinStimulantThis compound (9 µM) Effect
phospho-ERKLPSDecrease to 4.4% of stimulated levels
phospho-p38LPSDecrease to 34.4% of stimulated levels
Murine T helper 17 (Th17) Cells

This compound was also shown to inhibit the differentiation and function of pro-inflammatory Th17 cells.

Table 2.3: Inhibition of IL-17A in Th17 Cells [4]

CytokineThis compound ConcentrationEffect
IL-17A3 nM - 9 µMDose-dependent suppression
J774A.1 Macrophage Cells

In LPS-activated J774A.1 macrophages, this compound inhibited the production of key inflammatory mediators and suppressed cell migration.

Table 2.4: Inhibition of Inflammatory Markers in J774A.1 Macrophages [2]

MarkerEffect
Nitric Oxide (NO)Inhibition of synthesis
iNOSInhibition of synthesis
COX-2Inhibition of synthesis
TNF-αInhibition of synthesis
Cell MigrationInhibited
Dermal Fibroblasts

This compound was found to suppress the activation of dermal fibroblasts, a key process in fibrosis and chronic inflammation.

Table 2.5: Effects on Dermal Fibroblasts [2]

ProcessStimulantEffect of this compound
ProliferationTGF-β1 and type I collagenSuppressed
MigrationTGF-β1 and type I collagenSuppressed

Experimental Protocols

HCE-2 Cell Inflammation Assay[4]
  • Cell Culture: Human Corneal Epithelial (HCE-2) cells were cultured to approximately 70% confluence.

  • Starvation: Cells were starved for 8 hours in Keratinocyte Serum-Free Medium (KSFM).

  • Treatment: Cells were pre-treated with varying concentrations of this compound (0.3, 1, 3, and 9 µM) for 30 minutes.

  • Stimulation: Inflammation was induced by adding either lipopolysaccharide (LPS; 1 µg/ml) or polyinosinic:polycytidylic acid (poly(I:C); 25 µg/ml).

  • Incubation: Cells were incubated for 2 hours (for phospho-ERK analysis), 3 hours (for phospho-p38 analysis), or 4 hours (for IL-6 and IL-8 expression analysis).

  • Analysis: Protein phosphorylation was assessed by Western blotting, and cytokine expression was measured by ELISA.

J774A.1 Macrophage Activation Assay[2][5]
  • Cell Culture: J774A.1 macrophage cells were cultured in appropriate media.

  • Treatment: Cells were treated with various concentrations of this compound.

  • Stimulation: Macrophages were activated with lipopolysaccharide (LPS).

  • Incubation and Analysis:

    • After 6 hours, the culture medium was collected to quantify TNF-α, IL-6, and IL-12 by ELISA[5].

    • After 24 hours, the culture medium was collected to quantify nitric oxide (NO) synthesis[5].

    • Cell lysates were analyzed for iNOS and COX-2 expression by Western blotting[2].

    • Cell migration was assessed using a suitable migration assay[2].

Dermal Fibroblast Migration Assay[2][6][7][8]
  • Cell Culture: Primary dermal fibroblasts were cultured to confluence.

  • Wound Creation: A "scratch" or wound was created in the confluent cell monolayer.

  • Treatment: Cells were treated with this compound in the presence of stimulants such as TGF-β1 and type I collagen.

  • Monitoring: The closure of the wound over time was monitored and quantified using microscopy to assess cell migration.

  • Alternative Method (Boyden Chamber): A modified Boyden chamber assay can also be used, where fibroblasts are placed in the upper chamber and their migration towards a chemoattractant (or this compound-treated cells) in the lower chamber is quantified[6].

Signaling Pathways and Visualizations

This compound exerts its anti-inflammatory effects by targeting key signaling cascades. The following diagrams, generated using the DOT language, illustrate these mechanisms.

MAPK Signaling Pathway in HCE-2 Cells

This compound effectively inhibits the LPS and poly(I:C)-induced activation of the MAPK pathway in human corneal epithelial cells, leading to a reduction in pro-inflammatory cytokine production[4].

MAPK_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor cluster_cascade MAPK Cascade cluster_response Cellular Response LPS LPS / poly(I:C) TLR TLR4 / TLR3 LPS->TLR MAPKKK MAPKKK TLR->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK p38 p38 MAPKK->p38 Cytokines IL-6, IL-8 (Inflammation) ERK->Cytokines p38->Cytokines LCB030110 This compound LCB030110->ERK Inhibition LCB030110->p38 Inhibition

Caption: Inhibition of the MAPK (ERK/p38) pathway by this compound.

JAK/STAT3 Signaling Pathway

This compound has been reported to inhibit IL-6-induced STAT3 transcription, a critical pathway in Th17 cell differentiation and other inflammatory processes.

JAK_STAT_Pathway cluster_ligand Cytokine cluster_receptor Receptor Complex cluster_transduction Signal Transduction cluster_nucleus Nuclear Events IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (e.g., IL-17A) pSTAT3->Gene Induction LCB030110 This compound LCB030110->JAK Inhibition Macrophage_Workflow cluster_analysis 6. Analysis Culture 1. Culture J774A.1 Macrophages Pretreat 2. Pre-treat with This compound Culture->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Incubate 4. Incubate for 6-24 hours Stimulate->Incubate Collect 5. Collect Supernatant and Cell Lysates Incubate->Collect ELISA ELISA for TNF-α, IL-6, IL-12 Collect->ELISA NO_Assay Nitric Oxide Assay Collect->NO_Assay WesternBlot Western Blot for iNOS, COX-2 Collect->WesternBlot MigrationAssay Cell Migration Assay Collect->MigrationAssay

References

LCB 03-0110: A Multi-Targeted Kinase Inhibitor with Anti-Angiogenic Properties for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: LCB 03-0110, identified by its chemical name (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), is a novel small molecule inhibitor with a thienopyridine core structure. Initially investigated for its anti-inflammatory and anti-fibrotic properties, recent preclinical studies have illuminated its potential in oncology, primarily through its potent anti-angiogenic activity. This technical guide provides a comprehensive overview of the applications of this compound in cancer research, focusing on its mechanism of action, preclinical data, and relevant experimental methodologies.

Mechanism of Action

This compound functions as a multi-targeted tyrosine kinase inhibitor. Its primary anti-cancer effects are attributed to the inhibition of key signaling pathways involved in tumor angiogenesis and metastasis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination. This compound has been shown to be a potent inhibitor of VEGFR-2. In vitro kinase assays and molecular modeling reveal that this compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition leads to a reduction in VEGF-induced proliferation, viability, migration, and capillary-like tube formation of endothelial cells.

Targeting the JAK/STAT3 Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is another crucial axis in tumor progression, involved in cell proliferation, survival, and angiogenesis. This compound effectively inhibits the JAK/STAT3 pathway. By targeting upstream kinases like VEGFR-2 and c-Src, this compound prevents the phosphorylation and activation of STAT3. This blockade of STAT3 signaling contributes to the suppression of pro-angiogenic factors and inhibits the migration and proliferation of both endothelial and cancer cells.

Pan-Kinase Inhibitory Profile

Beyond VEGFR-2 and the JAK/STAT3 pathway, this compound exhibits a broader inhibitory profile against several other tyrosine kinases implicated in cancer. It is a potent inhibitor of the discoidin domain receptor (DDR) family, particularly DDR2, and the c-Src family of tyrosine kinases. It also shows inhibitory activity against Tie-2, another key receptor in angiogenesis. This multi-targeted approach suggests that this compound may overcome some of the resistance mechanisms that can develop with more selective single-target agents.

Preclinical Data in Cancer Research

The anti-tumor potential of this compound has been demonstrated in various preclinical models, highlighting its anti-angiogenic and anti-metastatic capabilities.

In Vitro Efficacy

This compound has demonstrated significant inhibitory effects on key cellular processes involved in angiogenesis and cancer progression in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessAssay TypeCell Line/SystemKey Findings
Kinase Activity In vitro kinase assayPurified enzymesPotent inhibition of VEGFR-2, c-Src, and Tie-2.
Cell-based assayNot specifiedIC50 for activated DDR2: 6 nM.
Cell-based assayNot specifiedIC50 for non-activated DDR2: 145 nM.
Cell-based assayNot specifiedIC50 for Src family kinases: 2-20 nM.
Endothelial Cell Function Proliferation assayHuman endothelial cellsInhibition of VEGF-induced proliferation.
Viability assayHuman endothelial cellsReduction in VEGF-induced viability.
Migration assayHuman endothelial cellsInhibition of VEGF-induced migration.
Tube formation assayHuman endothelial cellsInhibition of capillary-like tube formation.
Fibroblast Activity Proliferation & MigrationPrimary dermal fibroblastsIC50 for TGF-β1 and collagen-induced effects: 194 nM.
In Vivo Anti-Angiogenic and Anti-Tumor Activity

The efficacy of this compound has been validated in in vivo animal models, demonstrating its ability to suppress angiogenesis and tumor growth.

Table 2: In Vivo Efficacy of this compound

ModelAssay TypeKey Findings
Rat Aorta Model Aortic ring sprouting assaySuppression of endothelial cell sprouting.
Mouse Matrigel Plug Assay In vivo angiogenesis assayInhibition of new blood vessel formation.
Mouse Metastasis Model Pulmonary metastasis modelSuppression of pulmonary metastasis.
Mouse Xenograft Model Tumor xenograft modelSuppression of tumor growth.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation LCB03_0110 This compound LCB03_0110->VEGFR2

Caption: this compound inhibits the VEGF-induced VEGFR-2 signaling pathway.

JAK_STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Growth Factors (e.g., VEGF) Receptor Cytokine Receptor VEGFR-2 Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer Gene_Expression Gene Expression (e.g., VEGF, Cyclin D1) STAT3_dimer->Gene_Expression LCB03_0110 This compound LCB03_0110->JAK Indirect inhibition via upstream kinases

Caption: this compound indirectly inhibits the JAK/STAT3 signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following are generalized methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified enzymes (e.g., VEGFR-2, c-Src, Tie-2, DDR2).

Methodology:

  • Recombinant human kinase enzymes are incubated with a specific substrate and ATP in a reaction buffer.

  • This compound is added at various concentrations to determine its inhibitory effect.

  • The kinase reaction is allowed to proceed for a defined period at an optimal temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), ELISA with phospho-specific antibodies, or luminescence-based assays that measure ATP consumption.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the log

Methodological & Application

Preparing LCB 03-0110 Stock Solution from Powder: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of LCB 03-0110, a potent inhibitor of c-Src kinase and Discoidin Domain Receptor (DDR) family tyrosine kinases.[1][2][3][4][5][6][7][8] Included are the chemical and physical properties of this compound dihydrochloride, detailed protocols for reconstitution, and recommendations for storage and handling. Additionally, this note outlines the mechanism of action of this compound and provides a visual representation of its key signaling pathway targets.

Introduction to this compound

This compound is a thienopyridine derivative that acts as a multi-targeted tyrosine kinase inhibitor.[2][3] It is a potent inhibitor of c-Src kinase with an IC50 of 1.3 nM.[4] Furthermore, it demonstrates inhibitory activity against the Discoidin Domain Receptor 2 (DDR2) family of tyrosine kinases, Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk).[4][5] Research has shown that this compound can suppress the activation of macrophages and fibroblasts, suggesting its potential in studying and developing treatments for conditions involving fibrosis and inflammation.[2][3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental design. The data presented below pertains to the dihydrochloride salt of this compound.

PropertyValueReference
Molecular Weight 490.45 g/mol [9]
Molecular Formula C₂₄H₂₃N₃O₂S·2HCl[9]
CAS Number 1962928-28-4
Appearance Solid[4]
Purity ≥98%

Solubility and Storage

Proper dissolution and storage are critical to maintaining the stability and activity of this compound.

SolventMaximum ConcentrationReference
Water 100 mM
DMSO 100 mM

Storage Recommendations:

FormStorage TemperatureDurationReference
Powder Room Temperature (desiccated)As per manufacturer
Stock Solution -20°CUp to 1 month[3]
Stock Solution -80°CUp to 6 months[3]

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Stock Solution Preparation Workflow

G cluster_0 Preparation cluster_1 Storage A Calculate required mass of this compound and volume of DMSO. B Weigh this compound powder. A->B C Add the appropriate volume of DMSO. B->C D Vortex thoroughly to dissolve. C->D E Optional: Sonicate to aid dissolution. D->E F Aliquot into single-use tubes. E->F G Store at -20°C or -80°C. F->G

Caption: Workflow for this compound Stock Solution Preparation.

Step-by-Step Protocol
  • Determine the required volume of stock solution. For this protocol, we will prepare 1 mL of a 10 mM stock solution.

  • Calculate the mass of this compound dihydrochloride needed.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 490.45 g/mol = 4.9045 mg

  • Weigh out approximately 4.9 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Vortex the solution for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Optional: If the compound does not readily dissolve, sonicate the tube in an ultrasonic bath for short intervals until the solution is clear.[3]

  • Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting several key tyrosine kinases involved in cell signaling pathways that regulate processes such as cell growth, proliferation, migration, and inflammation. Its primary targets include c-Src, DDR1/2, BTK, and Syk.[2][5][10] By inhibiting these kinases, this compound can modulate downstream signaling cascades. For instance, its inhibition of the TGF-β1 and LPS-induced pathways in fibroblasts and macrophages, respectively, highlights its anti-fibrotic and anti-inflammatory potential.[2]

G cluster_0 This compound Inhibition cluster_1 Key Tyrosine Kinase Targets cluster_2 Downstream Cellular Processes LCB This compound cSrc c-Src LCB->cSrc DDR DDR1/2 LCB->DDR BTK BTK LCB->BTK Syk Syk LCB->Syk Proliferation Cell Proliferation & Migration cSrc->Proliferation Fibroblast Fibroblast Activation (e.g., via TGF-β1) DDR->Fibroblast Macrophage Macrophage Activation (e.g., via LPS) BTK->Macrophage Inflammation Inflammation Syk->Inflammation

Caption: Key Signaling Targets of this compound.

Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn when handling this compound powder and solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for LCB 03-0110

Author: BenchChem Technical Support Team. Date: November 2025

Topic: LCB 03-0110 Solubility and Applications For: Researchers, scientists, and drug development professionals.

This document provides detailed information on the solubility, mechanisms of action, and experimental protocols for this compound, a potent multi-kinase inhibitor.

Overview of this compound

This compound, also known as 3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol, is a thienopyridine derivative identified as a potent, ATP-competitive inhibitor of several tyrosine kinases.[1][2] It is particularly effective against the c-Src kinase family, discoidin domain receptor (DDR) family, Bruton's tyrosine kinase (Btk), and spleen tyrosine kinase (Syk).[1][2] Research has highlighted its potential as a novel anti-fibro-inflammatory agent due to its ability to simultaneously target activated fibroblasts and macrophages.[1][3] Its dihydrochloride salt is commonly used in research.[4][5]

Key biological activities include:

  • Inhibition of c-Src kinase with an IC50 of 1.3 nM.[5]

  • Inhibition of the active form of DDR2 with an IC50 of 6 nM.[2][3]

  • Suppression of TGF-β1-induced fibroblast activation.[1]

  • Inhibition of LPS-induced macrophage activation.[1]

  • Reduction of scar formation in wound healing models.[1][6]

  • Anti-inflammatory effects in corneal epithelial cells by inhibiting the MAPK/ERK and p38 pathways.[7]

  • Anti-angiogenic activity through targeting VEGFR-2 and JAK/STAT3 signaling.[7][8]

Solubility and Stock Solution Preparation

This compound dihydrochloride exhibits high solubility in both dimethyl sulfoxide (DMSO) and water.[4][9]

Table 1: Solubility of this compound Dihydrochloride

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10049.05
DMSO10049.05

Data is based on a molecular weight of 490.45 g/mol for the dihydrochloride salt.

Protocol 1: Preparation of a 10 mM Stock Solution

Materials:

  • This compound dihydrochloride (MW: 490.45 g/mol )

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weigh out 1 mg of this compound dihydrochloride powder.

  • Add 203.9 µL of anhydrous DMSO to the powder.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced toxicity.[5]

Key Signaling Pathways and Mechanisms

This compound exerts its effects by targeting multiple signaling cascades involved in inflammation, fibrosis, and angiogenesis.

LCB_03_0110_Pathway cluster_fibroblast Fibroblast Activation cluster_macrophage Macrophage Activation TGFB1 TGF-β1 FAK FAK TGFB1->FAK Collagen Type I Collagen Collagen->FAK Akt1 Akt1 FAK->Akt1 Proliferation Fibroblast Proliferation & Migration Akt1->Proliferation LCB This compound LCB->FAK LCB->Akt1 LPS LPS MAPK MAPK (p38, ERK) LPS->MAPK Inflammation iNOS, COX-2 TNF-α, NO MAPK->Inflammation LCB2 This compound LCB2->MAPK

Caption: Inhibition of Fibroblast and Macrophage Activation Pathways by this compound.

Experimental Protocols and Applications

Protocol 2: In Vitro Fibroblast Activation Assay

This protocol assesses the ability of this compound to inhibit the activation of dermal fibroblasts, a key process in scar formation.

Workflow Diagram:

Fibroblast_Workflow A 1. Seed primary dermal fibroblasts B 2. Starve cells in serum-free medium A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with TGF-β1 or Collagen C->D E 5. Incubate for 24-48h D->E F 6. Analyze endpoints: - Proliferation (MTT Assay) - Migration (Wound Healing) - Protein Expression (Western Blot) E->F

Caption: Experimental Workflow for Fibroblast Activation Assay.

Methodology:

  • Cell Culture: Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for proliferation, 6-well for migration/Western blot) and allow them to adhere overnight.

  • Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours.

  • Stimulation: Add a stimulating agent such as TGF-β1 (e.g., 10 ng/mL) or coat plates with Type I Collagen.[1]

  • Incubation: Incubate for the desired period (e.g., 24 hours for migration, 48 hours for proliferation).

  • Endpoint Analysis:

    • Proliferation: Measure cell viability using an MTT or similar assay.

    • Migration: Perform a scratch/wound healing assay and measure the closure of the gap over time.

    • Protein Expression: Lyse the cells and perform Western blotting for key markers like α-smooth muscle actin (α-SMA), phospho-Akt1, and phospho-FAK.[1]

Protocol 3: In Vitro Macrophage Anti-Inflammatory Assay

This protocol evaluates the effect of this compound on the inflammatory response in macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., J774A.1 or THP-1) in RPMI-1640 medium with standard supplements.[1][7]

  • Seeding: Plate the cells at a suitable density. For THP-1 monocytes, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

  • Treatment: Pre-treat the cells with this compound at various concentrations for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).[1]

  • Incubation: Incubate for 18-24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent.[1]

    • Cytokine Release: Quantify the levels of TNF-α, IL-6, and other cytokines in the supernatant using ELISA kits.[7]

    • Protein Expression: Perform Western blotting on cell lysates to analyze the expression of iNOS, COX-2, and the phosphorylation status of MAPK pathway proteins like p38 and ERK.[1][7]

Quantitative Inhibition Data

This compound has been shown to be a potent inhibitor across various kinases and cellular processes.

Table 2: IC50 Values for this compound

Target / ProcessCell Line / SystemIC50 ValueReference
c-Src KinaseBiochemical Assay1.3 nM[5]
DDR2 (activated)Biochemical Assay6 nM[2][3]
DDR2 (non-activated)Biochemical Assay145 nM[2][3]
DDR1 AutophosphorylationHEK293-DDR1b cells164 nM[3]
DDR2 AutophosphorylationHEK293-DDR2 cells171 nM[3]
Fibroblast Proliferation (TGF-β1 induced)Primary Dermal Fibroblasts194 nM[2]

Note: IC50 values can vary depending on the specific experimental conditions, assay type, and cell line used.

Conclusion

This compound is a versatile and potent multi-kinase inhibitor with significant anti-inflammatory and anti-fibrotic properties. Its high solubility in both aqueous and organic solvents facilitates its use in a wide range of in vitro and in vivo experimental settings. The protocols outlined here provide a foundation for researchers to investigate its therapeutic potential in diseases characterized by inflammation and fibrosis.

References

Application Notes and Protocols: Detection of p-ERK and p-P38 Inhibition by LCB 03-0110 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Extracellular Signal-regulated Kinase (p-ERK) and phosphorylated p38 Mitogen-Activated Protein Kinase (p-p38) in cell lysates following treatment with LCB 03-0110, a multi-tyrosine kinase inhibitor. The described Western blot procedure is optimized for reliable detection of these key signaling proteins, offering a robust method for assessing the pharmacological effects of this compound on the MAPK signaling pathway.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and p38 cascades, are critical regulators of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, making them key targets for therapeutic intervention. This compound has been identified as a multi-tyrosine kinase inhibitor that can suppress the phosphorylation of both ERK and p38.[1][2] Western blotting is a widely used and effective technique to measure the changes in protein phosphorylation status.

This protocol details the necessary steps for cell culture and treatment with this compound, preparation of cell lysates, protein quantification, gel electrophoresis, protein transfer, immunodetection of p-ERK, p-p38, total ERK, and total p38, and subsequent data analysis. Adherence to this protocol will enable researchers to consistently evaluate the inhibitory effects of this compound on these crucial signaling pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.

G cluster_0 MAPK Signaling Cascade Upstream_Stimuli Upstream Stimuli (e.g., Growth Factors, Stress) MEK1_2 MEK1/2 Upstream_Stimuli->MEK1_2 MKK3_6 MKK3/6 Upstream_Stimuli->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 (Active) ERK1_2->p_ERK1_2 Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) p_ERK1_2->Cellular_Response p38 p38 MKK3_6->p38 Phosphorylates p_p38 p-p38 (Active) p38->p_p38 p_p38->Cellular_Response LCB_03_0110 This compound LCB_03_0110->MEK1_2 Inhibits LCB_03_0110->MKK3_6 Inhibits G A Cell Seeding & Culture B This compound Treatment (with appropriate controls) A->B C Cell Lysis (with Phosphatase & Protease Inhibitors) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blotting (PVDF Membrane) E->F G Immunoblotting (p-ERK, p-p38, Total ERK, Total p38) F->G H Signal Detection (Chemiluminescence) G->H I Data Analysis H->I

References

Application Notes and Protocols: Measuring Cytokine Secretion Following LCB 03-0110 Exposure Using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for quantifying cytokine concentrations in cell culture supernatants after treatment with LCB 03-0110, a multi-tyrosine kinase inhibitor with demonstrated anti-inflammatory properties. The provided experimental design is a general template that can be adapted to specific cell types and research questions.

Introduction

This compound is a novel small molecule that functions as a pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor.[1][2] Research has indicated its potential as an anti-inflammatory agent through the suppression of key signaling pathways, including the MAPK/P38 and ERK pathways.[3][4] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-17A (IL-17A), and Tumor Necrosis Factor-alpha (TNF-α).[1][3][5] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in biological samples, making it an ideal tool to evaluate the immunomodulatory effects of this compound.[6][7]

This document outlines a detailed protocol for treating a relevant cell line with this compound, collecting the supernatant, and performing a sandwich ELISA to measure the concentration of secreted cytokines.

I. Experimental Protocols

A. Cell Culture and Treatment with this compound

This protocol describes the culture of a relevant cell line (e.g., macrophages like RAW 264.7 or J774A.1, or human corneal epithelial cells) and subsequent treatment with this compound.

Materials:

  • Appropriate cell line

  • Complete cell culture medium (e.g., DMEM or KSFM supplemented with 10% FBS and 1% penicillin-streptomycin)[8]

  • This compound (stock solution prepared in DMSO)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Polyinosinic:polycytidylic acid (poly(I:C)))[3][4]

  • 96-well cell culture plates

  • Sterile PBS

  • Trypsin-EDTA (if using adherent cells)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 0.1 million cells/well) and allow them to adhere and reach the desired confluency overnight in a humidified incubator at 37°C and 5% CO2.[8]

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range to start with is 0.3 µM to 10 µM.[3][9] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for a predetermined time (e.g., 1-2 hours).

  • Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., 1 µg/ml LPS or 25 µg/mL poly(I:C)) to the wells.[9] Include a negative control group with no stimulus and a positive control group with the stimulus but no this compound.

  • Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 24-72 hours).[8] The optimal time should be determined empirically for the specific cell line and cytokine of interest.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the culture supernatant from each well without disturbing the cell layer. The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.[10]

B. Cytokine Measurement by Sandwich ELISA

This protocol outlines the steps for a standard sandwich ELISA to quantify the concentration of a specific cytokine in the collected cell culture supernatants.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[8]

  • Blocking Buffer (e.g., 10% FBS in PBS)[8]

  • Recombinant cytokine standard of known concentration

  • Biotinylated detection antibody specific for the cytokine of interest

  • Avidin-HRP or Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)[8]

  • Microplate reader

Procedure:

  • Plate Preparation: If not using pre-coated plates, coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[6][8] The following day, wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[8] After incubation, wash the plate three times with Wash Buffer.

  • Standard and Sample Incubation: Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve. Add the standards and the collected cell culture supernatants (diluted if necessary) to the wells.[8][10] Incubate for 2 hours at room temperature.[8]

  • Detection Antibody Incubation: Wash the plate five times with Wash Buffer. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[8]

  • Enzyme Conjugate Incubation: Wash the plate five times with Wash Buffer. Add the Avidin-HRP or Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Substrate Development: Wash the plate seven times with Wash Buffer. Add the TMB substrate to each well and incubate in the dark until a color change is observed.[8]

  • Stopping the Reaction: Stop the reaction by adding the Stop Solution to each well.[8]

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[8]

II. Data Presentation

The quantitative data obtained from the ELISA should be summarized in a table for clear comparison.

Treatment GroupThis compound Conc. (µM)StimulusCytokine Concentration (pg/mL) ± SD% Inhibition
Negative Control0NoneN/A
Vehicle Control0 (DMSO)LPS/poly(I:C)0%
This compound0.3LPS/poly(I:C)
This compound1LPS/poly(I:C)
This compound3LPS/poly(I:C)
This compound9LPS/poly(I:C)

SD: Standard Deviation % Inhibition is calculated relative to the vehicle control.

III. Mandatory Visualizations

A. Signaling Pathway Diagram

G cluster_0 cluster_1 Inflammatory Stimulus (LPS/poly(I:C)) Inflammatory Stimulus (LPS/poly(I:C)) Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus (LPS/poly(I:C))->Cell Surface Receptor MAPK/P38 & ERK Pathways MAPK/P38 & ERK Pathways Cell Surface Receptor->MAPK/P38 & ERK Pathways Transcription Factors Transcription Factors MAPK/P38 & ERK Pathways->Transcription Factors Cytokine Gene Expression Cytokine Gene Expression Transcription Factors->Cytokine Gene Expression Cytokine Secretion (IL-6, IL-8, TNF-α) Cytokine Secretion (IL-6, IL-8, TNF-α) Cytokine Gene Expression->Cytokine Secretion (IL-6, IL-8, TNF-α) This compound This compound This compound->MAPK/P38 & ERK Pathways Inhibition G Cell Seeding Cell Seeding This compound Pre-treatment This compound Pre-treatment Cell Seeding->this compound Pre-treatment Inflammatory Stimulation Inflammatory Stimulation This compound Pre-treatment->Inflammatory Stimulation Incubation (24-72h) Incubation (24-72h) Inflammatory Stimulation->Incubation (24-72h) Supernatant Collection Supernatant Collection Incubation (24-72h)->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA Data Analysis Data Analysis ELISA->Data Analysis

References

Application Notes and Protocols: LCB 03-0110 in Fibroblast Proliferation and Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 is a potent, small-molecule inhibitor targeting discoidin domain receptors (DDR1 and DDR2) and the c-Src family of tyrosine kinases.[1][2][3] These kinases play crucial roles in cell signaling pathways that regulate fibroblast activation, proliferation, and migration, which are central processes in wound healing and fibrotic diseases.[4][5] This document provides detailed application notes and protocols for utilizing this compound in in vitro fibroblast proliferation and migration assays, based on published research.

Mechanism of Action

This compound exerts its inhibitory effects on fibroblasts by blocking key signaling pathways induced by pro-fibrotic stimuli such as Transforming Growth Factor-β1 (TGF-β1) and type I collagen.[2][3][6] The primary mechanism involves the inhibition of Akt1 and focal adhesion kinase (FAK) activation, leading to a downstream reduction in the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[2][3]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro assays.

Table 1: Inhibitory Activity of this compound on Key Kinases

Target KinaseAssay TypeIC50 ValueReference
c-SrcKinase Assay1.3 nM[1]
DDR1b (in HEK293 cells)Cell-based Autophosphorylation Assay164 nM[7]
DDR2 (in HEK293 cells)Cell-based Autophosphorylation Assay171 nM[7]
Active DDR2Kinase Assay6 nM[7]
Non-activated DDR2Kinase Assay145 nM[7]

Table 2: Effect of this compound on Fibroblast Function

AssayCell TypeStimulusThis compound ConcentrationObserved EffectReference
ProliferationPrimary Dermal FibroblastsTGF-β1 and Type I Collagen1 µMMarked inhibition of proliferation[2][3]
Migration (Wound Healing)Primary Dermal FibroblastsTGF-β1 and Type I Collagen1 µMSuppression of cell migration[2][3]
FAK Phosphorylation (Tyr-861)FibroblastsTGF-β1 and Type I Collagen1 µM~50% reduction in phosphorylation[1]
FAK Phosphorylation (Tyr-861)FibroblastsTGF-β1 and Type I Collagen3 µMAlmost complete abolishment of phosphorylation[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound inhibits fibroblast activation.

cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Type I Collagen Type I Collagen DDR1/2 DDR1/2 Type I Collagen->DDR1/2 c-Src c-Src TGF-β Receptor->c-Src DDR1/2->c-Src Akt1 Akt1 c-Src->Akt1 FAK FAK c-Src->FAK α-SMA Expression α-SMA Expression Akt1->α-SMA Expression Migration Migration FAK->Migration This compound This compound This compound->DDR1/2 This compound->c-Src Proliferation Proliferation α-SMA Expression->Proliferation α-SMA Expression->Migration

Caption: this compound signaling pathway in fibroblasts.

Experimental Workflows

The following diagrams outline the general workflows for assessing the effect of this compound on fibroblast proliferation and migration.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Fibroblasts in 96-well plate B Culture to sub-confluence A->B C Starve cells in low-serum medium B->C D Add this compound at various concentrations C->D E Add TGF-β1/Collagen I D->E F Incubate for 24-72h E->F G Perform MTT/BrdU assay F->G H Measure absorbance/ fluorescence G->H I Calculate % inhibition H->I

Caption: Fibroblast Proliferation Assay Workflow.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Fibroblasts to create a confluent monolayer B Create a 'scratch' wound A->B C Wash with PBS B->C D Add medium with this compound and TGF-β1/Collagen I C->D E Image at 0h D->E F Incubate for 12-24h E->F G Image at final timepoint F->G H Measure wound area G->H I Calculate % wound closure H->I

Caption: Fibroblast Migration (Wound Healing) Assay Workflow.

Experimental Protocols

Fibroblast Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and the methodologies described in the literature for this compound.[2]

Materials:

  • Primary human dermal fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Recombinant Human TGF-β1

  • Type I Collagen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture primary dermal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, replace the medium with DMEM containing 0.5% FBS and incubate for another 24 hours to synchronize the cells.

    • Prepare serial dilutions of this compound in DMEM with 0.5% FBS. The final DMSO concentration should not exceed 0.1%.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Add TGF-β1 (e.g., 10 ng/mL) and Type I Collagen (e.g., 50 µg/mL) to the wells to induce proliferation. Include appropriate controls (vehicle control, stimulus-only control).

  • MTT Assay:

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the stimulus-only control.

    • Plot a dose-response curve to determine the IC50 value of this compound.

Fibroblast Migration Assay (Wound Healing Assay)

This protocol is based on the wound healing assay methodology used in the primary research on this compound.[2]

Materials:

  • Primary human dermal fibroblasts

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • PBS

  • This compound (stock solution in DMSO)

  • Recombinant Human TGF-β1

  • Type I Collagen

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed primary dermal fibroblasts into 6-well or 12-well plates at a density that will form a confluent monolayer after 24-48 hours.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.

    • Gently wash the wells twice with PBS to remove detached cells.

  • Cell Treatment:

    • Replace the PBS with DMEM containing 0.5% FBS.

    • Add this compound at the desired concentrations.

    • Add TGF-β1 (e.g., 10 ng/mL) and Type I Collagen (e.g., 50 µg/mL) to stimulate migration.

  • Image Acquisition:

    • Immediately after treatment, capture images of the scratch at designated locations for the 0-hour time point.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition relative to the 0-hour time point.

    • Compare the migration rate between the different treatment groups.

References

Application Notes and Protocols: LCB 03-0110 in a Rabbit Ear Wound Healing Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 is a novel small molecule inhibitor targeting pan-discoidin domain receptor (DDR)/c-Src family tyrosine kinases.[1][2] This thienopyridine derivative has demonstrated potent anti-fibroinflammatory activity by simultaneously targeting activated fibroblasts and macrophages.[1][3] In preclinical studies, topical application of this compound has been shown to suppress hypertrophic scar formation in a rabbit ear wound healing model without delaying the wound closure process.[1][4] These characteristics make this compound a promising candidate for the development of therapeutics aimed at improving wound healing outcomes and reducing scarring.

This document provides detailed application notes and protocols for utilizing this compound in a rabbit ear wound healing model, based on published research.

Mechanism of Action

This compound exerts its anti-scarring effects by modulating key cellular processes involved in fibrosis and inflammation. The compound inhibits the proliferation and migration of primary dermal fibroblasts induced by transforming growth factor β1 (TGF-β1) and type I collagen.[1] This is associated with the inhibition of α-smooth muscle actin (α-SMA) expression and the activation of Akt1 and focal adhesion kinase (FAK).[1]

Furthermore, in activated macrophages, this compound inhibits cell migration and the synthesis of pro-inflammatory mediators, including nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-α (TNF-α).[1] By targeting both fibroblast and macrophage activity, this compound effectively suppresses the accumulation of myofibroblasts and macrophages at the wound site.[1][4]

Signaling Pathway of this compound in Fibroblasts and Macrophages

LCB_03_0110_Signaling cluster_fibroblast Dermal Fibroblast cluster_macrophage Macrophage TGFB1 TGF-β1 / Type I Collagen DDR DDR/c-Src TGFB1->DDR Akt1 Akt1 DDR->Akt1 FAK FAK DDR->FAK Proliferation Proliferation & Migration Akt1->Proliferation a_SMA α-SMA Expression (Myofibroblast Differentiation) Akt1->a_SMA FAK->Proliferation LCB030110_fibro This compound LCB030110_fibro->DDR LPS LPS Kinases Tyrosine Kinases (e.g., c-Src family) LPS->Kinases Migration_macro Migration Kinases->Migration_macro Inflammation Inflammatory Mediators (NO, iNOS, COX-2, TNF-α) Kinases->Inflammation LCB030110_macro This compound LCB030110_macro->Kinases

Caption: this compound inhibits fibroblast proliferation, migration, and differentiation, and macrophage migration and inflammatory mediator synthesis by targeting key tyrosine kinases.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory activities of this compound.

Table 1: In Vitro Inhibition of Protein Tyrosine Kinases by this compound

Target KinaseIC₅₀ (nM)
DDR1164
DDR2 (active)6
DDR2 (inactive)145
c-SrcData not specified
SykData not specified
BtkData not specified
VEGFR2Data not specified

Note: Specific IC₅₀ values for all targeted kinases in the same assay are not fully detailed in the provided search results. The data presented reflects the most relevant available information.[5]

Table 2: In Vitro Inhibition of Fibroblast and Macrophage Functions by this compound

Cell TypeStimulusInhibited FunctionIC₅₀ (nM)
Dermal FibroblastsCollagenMigration194
J774A.1 MacrophagesLPSNO SynthesisData not specified

Note: While the study confirms the inhibition of NO synthesis, a specific IC₅₀ value is not provided in the abstract.[3]

Experimental Protocols

Rabbit Ear Excisional Wound Healing Model

This protocol describes the creation of full-thickness excisional wounds on rabbit ears to evaluate the anti-scarring efficacy of topically applied this compound.

Materials:

  • New Zealand White rabbits

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Surgical preparation supplies (clippers, antiseptics)

  • 6 mm biopsy punch

  • Surgical instruments (forceps, scissors)

  • This compound formulation (e.g., in a suitable vehicle like petrolatum)

  • Vehicle control (e.g., petrolatum)

  • Wound dressing materials

  • Digital camera for documentation

  • Calipers for wound measurement

  • Tissue collection supplies (scalpel, formalin, etc.)

Protocol:

  • Animal Preparation: Anesthetize the rabbits according to approved institutional animal care and use committee (IACUC) protocols. Shave the hair from both ears and sterilize the surgical area.

  • Wound Creation: Create four full-thickness excisional wounds on the ventral side of each ear using a 6 mm biopsy punch. The wounds should penetrate the epidermis, dermis, and cartilage.

  • Treatment Application:

    • Divide the wounds on each rabbit into a treatment group and a control group.

    • Topically apply the this compound formulation to the designated wounds.

    • Apply the vehicle control to the remaining wounds.

    • Application should be performed daily or as determined by the study design.

  • Wound Monitoring and Measurement:

    • Photograph the wounds at regular intervals (e.g., daily or every other day) to document the healing process.

    • Measure the wound area to assess the rate of wound closure. The rabbit ear model is advantageous as it heals primarily by re-epithelialization with minimal contraction.[6]

  • Tissue Collection and Analysis:

    • At the end of the study period (e.g., day 28-35 for hypertrophic scar assessment), euthanize the animals.[7]

    • Excise the wound tissue, including a margin of surrounding unwounded skin.

    • Fix a portion of the tissue in formalin for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining).

    • Process another portion of the tissue for immunohistochemistry to detect myofibroblasts (α-SMA) and macrophages.

  • Data Analysis:

    • Quantify the scar elevation index from histological cross-sections.

    • Count the number of α-SMA-positive myofibroblasts and macrophages in the wound area.

    • Compare the results from the this compound-treated group with the vehicle control group.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Collection & Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Shaving, Sterilization) Wound_Creation 2. Wound Creation (6mm Biopsy Punch, Ventral Ear) Animal_Prep->Wound_Creation Treatment_App 3. Topical Application (this compound vs. Vehicle Control) Wound_Creation->Treatment_App Monitoring 4. Wound Monitoring (Photography, Measurement) Treatment_App->Monitoring Tissue_Collection 5. Tissue Collection (Euthanasia, Excision) Monitoring->Tissue_Collection Histo_IHC 6. Histology & IHC (Staining for Scar & Cell Markers) Tissue_Collection->Histo_IHC Data_Analysis 7. Data Analysis (Scar Index, Cell Counts) Histo_IHC->Data_Analysis

References

Application Notes and Protocols: LCB 03-0110 Administration in Neurodegenerative Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 is a potent small-molecule inhibitor of the Discoidin Domain Receptor (DDR) family and Src tyrosine kinase family.[1] Research in preclinical mouse models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, has demonstrated its potential as a therapeutic agent. Administration of this compound has been shown to reduce the accumulation of neurotoxic proteins, including amyloid-β (Aβ), hyperphosphorylated-tau (p-tau), and α-synuclein, and to mitigate neuroinflammation.[2][3] These effects are primarily attributed to the inhibition of DDR1, which subsequently enhances autophagy-mediated clearance of these pathological proteins.[2][4] This document provides a detailed overview of the administration of this compound in relevant mouse models, including experimental protocols and key findings.

Mechanism of Action

This compound functions as a multi-kinase inhibitor, with high potency against the DDR family (DDR1 and DDR2) and the Src tyrosine kinase family.[1] In the context of neurodegenerative diseases, the upregulation of DDR1 has been observed in post-mortem brain tissues of Alzheimer's and Parkinson's disease patients.[2][5] The inhibition of DDR1 by this compound is a key mechanism driving its therapeutic effects. This inhibition leads to an increase in autophagy, the cellular process responsible for the degradation and clearance of misfolded and aggregated proteins.[2][4] By enhancing autophagy, this compound facilitates the removal of neurotoxic proteins that are central to the pathology of these disorders.[2]

LCB_03_0110_Mechanism cluster_0 This compound Action cluster_1 Pathological Outcomes LCB This compound DDR1 DDR1 Inhibition LCB->DDR1 Inhibits Autophagy Enhanced Autophagy DDR1->Autophagy Leads to Clearance Increased Clearance of Neurotoxic Proteins Autophagy->Clearance Proteins Reduced Aβ, p-tau, α-synuclein Clearance->Proteins Inflammation Reduced Neuroinflammation Clearance->Inflammation

Caption: Proposed mechanism of action for this compound in neurodegeneration.

Data Presentation: Efficacy in Mouse Models

The following tables summarize the quantitative data from key studies investigating the effects of this compound in mouse models of Alzheimer's and Parkinson's disease.

Table 1: Alzheimer's Disease Mouse Model (TgAPP)

Dosage (mg/kg)Administration RouteTreatment DurationKey OutcomesReference
1.25 & 2.5Intraperitoneal (IP)Not SpecifiedReduced p-tau and Aβ levels.[2]
1.25, 2.5, 5, 10Intraperitoneal (IP)7 consecutive daysDose-dependent reduction in Aβ and p-tau levels.[1]
Not SpecifiedNot SpecifiedNot SpecifiedReduced glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule-1 (IBA-1) staining in the hippocampus and cortex.[2][3]

Table 2: Parkinson's Disease Mouse Model (α-synuclein Lentivirus)

Dosage (mg/kg)Administration RouteTreatment DurationKey OutcomesReference
2.5Intraperitoneal (IP)21 consecutive days36% deactivation of DDR1 and 50% deactivation of DDR2 in the ipsilateral midbrain.[2][3]
2.5Intraperitoneal (IP)21 consecutive days50% reduction in α-synuclein levels.[2][3]
2.5Intraperitoneal (IP)21 consecutive daysPrevention of loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[2]

Experimental Protocols

Alzheimer's Disease Model: TgAPP Mice

This protocol outlines the administration of this compound to transgenic APP (TgAPP) mice, a model that exhibits age-related accumulation of Aβ and p-tau, as well as neuroinflammation.[2]

a. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Transgenic APP mice (e.g., harboring the Swedish, Dutch, and Iowa mutations)[1]

  • Sterile syringes and needles for intraperitoneal injection

b. Experimental Workflow:

AD_Workflow start Start: TgAPP Mice (e.g., 4-5 or 12-15 months old) prep Prepare this compound Solution (dissolved in DMSO) start->prep admin Daily Intraperitoneal (IP) Injections (e.g., 1.25, 2.5, 5, or 10 mg/kg) prep->admin treat Treatment Period (e.g., 7 or 21 consecutive days) admin->treat collect Tissue Collection (Brain) treat->collect analyze Biochemical & Histological Analysis (Western Blot, ELISA, IHC for Aβ, p-tau, GFAP, IBA-1) collect->analyze end End: Data Analysis analyze->end PD_Workflow start Start: C57BL/6J Mice surgery Stereotaxic Injection of Lentivirus (α-synuclein or vehicle) into Substantia Nigra start->surgery expression 21-Day α-synuclein Expression Period surgery->expression prep Prepare this compound Solution (2.5 mg/kg in DMSO) expression->prep admin Daily Intraperitoneal (IP) Injections prep->admin treat 21-Day Treatment Period admin->treat collect Tissue Collection (Midbrain) treat->collect analyze Biochemical & Histological Analysis (Western Blot for pDDR1/2, ELISA for α-synuclein, IHC for TH-positive neurons) collect->analyze end End: Data Analysis analyze->end

References

Application Notes and Protocols: J774A.1 Macrophage Cell Line Experiments with LCB 03-0110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of LCB 03-0110, a multi-tyrosine kinase inhibitor, on the J774A.1 macrophage cell line. The included data and protocols are intended to facilitate further research and development of this compound for inflammatory and fibrotic diseases.

Summary of Quantitative Data

This compound has been demonstrated to be a potent inhibitor of pro-inflammatory responses in lipopolysaccharide (LPS)-stimulated J774A.1 macrophages. The following tables summarize the inhibitory effects of this compound on the production of key inflammatory mediators.

Inflammatory MediatorIC50 Value (µM)Time Point of Measurement
TNF-α~26 hours
Nitric Oxide (NO)~224 hours
IL-6~76 hours
IL-12<16 hours
Table 1: IC50 values of this compound for the inhibition of cytokine and nitric oxide synthesis in LPS-stimulated J774A.1 macrophages.[1]
ProteinEffect of this compound
iNOSInhibition of induced expression
COX-2Inhibition of induced expression
Table 2: Effect of this compound on the expression of pro-inflammatory enzymes in LPS-stimulated J774A.1 macrophages.[2][3]

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound on J774A.1 macrophages are provided below.

J774A.1 Cell Culture and Treatment

This protocol outlines the basic culture of J774A.1 macrophages and the general procedure for treatment with this compound and stimulation with LPS.

Materials:

  • J774A.1 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

Protocol:

  • Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • For experiments, seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere overnight.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour) before LPS stimulation.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time, depending on the endpoint being measured (e.g., 6 hours for cytokines, 24 hours for nitric oxide).

  • Harvest the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol describes the measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

  • Cell culture supernatant

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Collect 50-100 µL of cell culture supernatant from each well of the experimental plate and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite in cell culture medium, with concentrations ranging from 0 to 100 µM.

  • Add 50 µL of Griess Reagent Component A to each well containing the standard or sample.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Cytokine Quantification (ELISA)

This protocol outlines the general steps for measuring the concentration of cytokines (e.g., TNF-α, IL-6, IL-12) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell culture supernatant

  • Specific ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • 96-well ELISA plate

  • Microplate reader

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

  • Wash the plate.

  • Add the substrate solution and incubate until a color change is observed.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

iNOS and COX-2 Protein Expression (Western Blot)

This protocol describes the detection of iNOS and COX-2 protein levels in cell lysates by Western blotting.

Materials:

  • Cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Determine the protein concentration of the cell lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound in LPS-stimulated J774A.1 macrophages and a typical experimental workflow.

G Proposed Signaling Pathway of this compound in J774A.1 Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKK TAK1->MAPKK NFkB NF-κB IKK->NFkB Activation Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Transcription iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 Transcription p38_JNK p38 MAPK / JNK MAPKK->p38_JNK Activation p38_JNK->Cytokines Transcription p38_JNK->iNOS_COX2 Transcription LCB This compound DDR DDRs LCB->DDR Src Src Family Kinases LCB->Src Src->NFkB Src->p38_JNK

Caption: this compound inhibits inflammatory responses by targeting DDRs and Src family kinases.

G Experimental Workflow for this compound on J774A.1 Macrophages cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture J774A.1 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Harvest_SN Harvest Supernatant Stimulate->Harvest_SN Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess Griess Assay (NO) Harvest_SN->Griess ELISA ELISA (Cytokines) Harvest_SN->ELISA Western Western Blot (iNOS/COX-2) Lyse_Cells->Western

Caption: A typical workflow for studying the effects of this compound on J774A.1 macrophages.

References

Application Notes and Protocols: B35 Neuroblastoma Cell Line Response to LCB 03-0110

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The B35 neuroblastoma cell line, derived from a rat central nervous system tumor, is a valuable in vitro model for neurobiological research.[1][2] These cells exhibit neuronal characteristics and can be induced to differentiate, making them suitable for studying signaling pathways involved in neuronal development, axonal outgrowth, and cell motility.[1][2][3] LCB 03-0110 is a potent, multi-kinase inhibitor targeting the discoidin domain receptor (DDR) family, c-Src family kinases, spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (Btk).[4][5] This document provides detailed protocols for studying the effects of this compound on the B35 neuroblastoma cell line, with a focus on its inhibitory action on DDR1 and DDR2 phosphorylation.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)
c-Src1.3
DDR2Potent inhibitor
BTKPotent inhibitor
SykPotent inhibitor

Note: This table is based on the characterization of this compound as a potent inhibitor of these kinases.[5] Specific IC50 values for DDR2, BTK, and Syk in biochemical assays are not detailed in the provided search results but the compound is described as a potent inhibitor.

Table 2: Effect of this compound on DDR1 and DDR2 Phosphorylation in B35 Cells

Treatment GrouppDDR1 Level (Normalized to Actin)pDDR2 Level (Normalized to Actin)
B35 + Collagen (Control)HighHigh
B35 + Collagen + this compound (10 µM)Significantly ReducedSignificantly Reduced
B35 + Collagen + this compound (100 µM)Robustly DephosphorylatedRobustly Dephosphorylated

This table summarizes the findings that a range of 10-100 µM of this compound robustly dephosphorylates DDR1 and DDR2 in B35 rat neuroblastoma cells that have been stimulated with collagen.[6][7]

Signaling Pathways

The signaling pathway affected by this compound in B35 neuroblastoma cells, particularly in the context of collagen stimulation, involves the inhibition of Discoidin Domain Receptors (DDRs).

LCB_03_0110_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Signaling DDR1 DDR1 pDDR1 Phosphorylated DDR1 DDR1->pDDR1 autophosphorylation DDR2 DDR2 pDDR2 Phosphorylated DDR2 DDR2->pDDR2 autophosphorylation Collagen Collagen Collagen->DDR1 binds & activates Collagen->DDR2 binds & activates LCB This compound LCB->pDDR1 inhibits LCB->pDDR2 inhibits Downstream Downstream Effectors (e.g., SHP-2, PI3K/Akt) pDDR1->Downstream activates pDDR2->Downstream activates

Caption: this compound inhibits collagen-induced DDR1/2 phosphorylation.

Experimental Protocols

1. B35 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing the B35 neuroblastoma cell line.

  • Materials:

    • B35 neuroblastoma cell line (e.g., ATCC CRL-2754)

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks/plates

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture B35 cells in T-75 flasks with the complete growth medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • For subculturing, aspirate the medium and wash the cells with PBS.

    • Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and plate at the desired density.

2. Western Blot Analysis of DDR1/DDR2 Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on collagen-induced DDR1 and DDR2 phosphorylation in B35 cells.[6][7]

Western_Blot_Workflow start Seed B35 Cells stimulate Stimulate with Type-4 Collagen (2h) start->stimulate treat Treat with this compound (5h) (e.g., 10 µM, 100 µM) stimulate->treat lyse Lyse Cells & Collect Protein treat->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with Primary Antibodies (pDDR1, pDDR2, Actin) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescence secondary_ab->detect end Analyze Results detect->end

Caption: Workflow for Western Blot analysis of pDDR1/2.

  • Materials:

    • Cultured B35 cells

    • Type-4 Collagen

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-pDDR1, anti-pDDR2, anti-Actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Seed B35 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary.

    • Stimulate the cells with type-4 collagen for 2 hours.

    • Treat the cells with desired concentrations of this compound (e.g., 10 µM, 100 µM) or vehicle (DMSO) for 5 hours.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control (Actin).

3. Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxicity of this compound on B35 cells.

MTT_Assay_Workflow start Seed B35 Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability using MTT assay.

  • Materials:

    • Cultured B35 cells

    • This compound

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Protocol:

    • Seed B35 cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of this compound and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

This compound demonstrates clear activity in the B35 neuroblastoma cell line by inhibiting the collagen-induced phosphorylation of DDR1 and DDR2.[6][7] The provided protocols offer a framework for researchers to further investigate the downstream effects of this inhibition on cell signaling, viability, and other relevant cellular processes in the context of neuroblastoma. The B35 cell line serves as an effective and easily manageable model for such studies.[2]

References

Troubleshooting & Optimization

Avoiding LCB 03-0110 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of LCB 03-0110 in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues related to the solubility and stability of this compound in experimental settings.

Q1: I am observing precipitation when trying to dissolve this compound directly in my aqueous buffer. What is causing this?

A1: Precipitation of this compound in aqueous buffers can be attributed to several factors. This compound, as a thienopyridine derivative, has inherently low aqueous solubility in its free base form. For optimal solubility, it is crucial to use the dihydrochloride salt of this compound, which exhibits significantly higher aqueous solubility. If you are not using the dihydrochloride salt, you will likely encounter solubility issues. Even with the salt form, the pH of your buffer and the presence of other salts can influence solubility.

Q2: My this compound dihydrochloride, which is supposed to be water-soluble, is precipitating in my cell culture media. What should I do?

A2: While this compound dihydrochloride is soluble in water, the complex composition of cell culture media (containing salts, proteins, and other organic molecules) can reduce its solubility. The recommended method for preparing this compound for cell-based assays is to first create a high-concentration stock solution in dimethyl sulfoxide (DMSO) and then dilute this stock into your culture media to the final desired concentration.[1][2] Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: I prepared a stock solution of this compound in DMSO, but I see precipitation when I add it to my aqueous assay buffer. How can I prevent this?

A3: This is a common issue when diluting a DMSO stock into an aqueous solution. The following steps can help prevent precipitation:

  • Final Concentration: Ensure your final concentration of this compound in the aqueous buffer is below its solubility limit in that specific medium.

  • Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. Vortexing or gently pipetting up and down can help.

  • Temperature: Some compounds are more soluble at slightly elevated temperatures. Consider warming your aqueous buffer to 37°C before adding the DMSO stock.[3]

  • Sonication: If you still observe precipitation, brief sonication in an ultrasonic bath can help to redissolve the compound.[3]

  • pH of the Buffer: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, you could empirically test if slight adjustments to your buffer's pH improve solubility.

Q4: How should I store my this compound solutions to prevent precipitation over time?

A4: For long-term storage, it is best to store this compound as a stock solution in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[3] Store these aliquots at -20°C or -80°C.[3] Aqueous solutions should generally be prepared fresh for each experiment.

Frequently Asked Questions (FAQs)

Q: What is the recommended form of this compound for use in aqueous solutions?

A: The dihydrochloride salt of this compound is highly recommended for use in aqueous solutions due to its enhanced solubility compared to the free base.

Q: What are the known solvents for this compound?

A: this compound dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM).

Q: What is the mechanism of action of this compound?

A: this compound is a potent multi-tyrosine kinase inhibitor. Its primary targets include the discoidin domain receptors (DDR1 and DDR2) and the c-Src family of tyrosine kinases. It also inhibits other kinases such as Bruton's tyrosine kinase (Btk) and spleen tyrosine kinase (Syk).

Q: What signaling pathways are affected by this compound?

A: By inhibiting its target kinases, this compound can modulate several downstream signaling pathways. These include pathways involved in cell proliferation, migration, and inflammation, such as the Akt, focal adhesion kinase (FAK), and mitogen-activated protein kinase (MAPK) pathways (ERK and p38).[2][4]

Quantitative Data

Solubility of this compound Dihydrochloride

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10049.05
DMSO10049.05

Data is based on a molecular weight of 490.45 g/mol for this compound dihydrochloride.

Experimental Protocols

Protocol for Preparing Aqueous Working Solutions of this compound

This protocol describes the preparation of a final aqueous working solution of this compound from a DMSO stock solution, a method commonly used to avoid precipitation.

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound dihydrochloride powder.

    • Add the appropriate volume of pure, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound dihydrochloride (MW: 490.45), add 203.9 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store this stock solution in small aliquots at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions of the 10 mM DMSO stock in DMSO.

  • Prepare the Final Aqueous Working Solution:

    • Warm your desired aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).

    • Add a small volume of the this compound DMSO stock solution to the pre-warmed aqueous buffer to reach the final concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.

    • Immediately mix the solution thoroughly by vortexing or gentle pipetting to ensure rapid and complete dissolution and to avoid localized high concentrations that could lead to precipitation.

    • Visually inspect the solution for any signs of precipitation. If slight precipitation occurs, brief sonication may help to redissolve the compound.

    • Ensure the final DMSO concentration in your working solution is minimal and consistent across all experimental conditions, including vehicle controls.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dihydrochloride add_dmso Add DMSO to 10 mM weigh->add_dmso vortex_stock Vortex until dissolved add_dmso->vortex_stock aliquot Aliquot and store at -20°C/-80°C vortex_stock->aliquot add_stock Add DMSO stock to pre-warmed buffer aliquot->add_stock warm_buffer Pre-warm aqueous buffer (e.g., 37°C) warm_buffer->add_stock mix Mix thoroughly immediately add_stock->mix inspect Visually inspect for precipitation mix->inspect precip Precipitation Observed inspect->precip if needed sonicate Briefly sonicate precip->sonicate

Caption: Experimental workflow for preparing this compound aqueous solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR DDR1/2 FAK FAK DDR->FAK cSrc c-Src cSrc->FAK Akt Akt FAK->Akt MAPK MAPK (ERK, p38) FAK->MAPK Response Cellular Responses (Proliferation, Migration, Inflammation) Akt->Response MAPK->Response LCB This compound LCB->DDR LCB->cSrc

Caption: Simplified signaling pathway inhibited by this compound.

References

Optimizing LCB 03-0110 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LCB 03-0110, a potent multi-tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a thienopyridine derivative that functions as a multi-tyrosine kinase inhibitor. Its primary targets include the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2), the c-Src family of tyrosine kinases, Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk). It has also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and affect the JAK/STAT3 signaling pathway. This broad-spectrum activity allows this compound to suppress processes such as fibroblast and macrophage activation, making it a valuable tool for studying and potentially treating conditions involving inflammation and fibrosis.

Q2: What are the recommended starting concentrations for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, a good starting point for many cell-based assays is in the low micromolar to nanomolar range. For instance, in human corneal epithelial (HCE-2) cells, significant inhibition of ERK and P38 phosphorylation was observed at concentrations between 3 µM and 9 µM. In Th17 cells, this compound suppressed IL-17A levels in a dose-dependent manner from 3 nM to 9 µM. For DDR1 and DDR2 autophosphorylation inhibition in HEK293 cells, the IC50 values were 164 nM and 171 nM, respectively. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, to prepare a 10 mM stock solution, you can dissolve 1 mg of this compound (with a molecular weight of 417.52 g/mol ) in approximately 239.5 µL of DMSO. The dihydrochloride salt form has a molecular weight of 490.45 g/mol , and a 10 mM stock can be made by dissolving 1 mg in approximately 204 µL of DMSO. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

This compound has been shown to have a reasonably safe profile in various cell lines at effective concentrations. For example, in HCE-2 and Th17 cells, no significant cytotoxicity was observed at concentrations up to 9 µM. However, as with any compound, it is crucial to determine the cytotoxic concentration in your specific cell line using a cell viability assay, such as the trypan blue exclusion assay or MTT assay. A cell viability of over 80% is generally considered non-cytotoxic.

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibitory Effect Observed

Possible Cause 1: Suboptimal Concentration

  • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the effective window.

Possible Cause 2: Compound Degradation

  • Solution: Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.

Possible Cause 3: Cell Line Resistance or Insensitivity

  • Solution: The expression levels of the target kinases can vary between cell lines. Confirm the expression of target kinases (e.g., DDR1, DDR2, c-Src) in your cell line using techniques like western blotting or qPCR. If the target expression is low, consider using a different cell line.

Possible Cause 4: Incorrect Assay Conditions

  • Solution: Review your experimental protocol. Ensure that the incubation time with this compound is sufficient for the compound to exert its effect. For signaling pathway studies, the timing of cell stimulation and lysis is critical.

Problem 2: Unexpected Results in Western Blotting

Possible Cause 1: Off-Target Effects

  • Solution: As a multi-kinase inhibitor, this compound can have off-target effects, especially at higher concentrations. Use the lowest effective concentration determined from your dose-response studies. Consider using a more specific inhibitor for one of the targets as a control to dissect the signaling pathways involved.

Possible Cause 2: Antibody Specificity Issues

  • Solution: Ensure that your primary antibodies are specific for the target protein and its phosphorylated form. Use appropriate positive and negative controls, such as lysates from cells with known target expression and knockdown/knockout cell lines, if available.

Possible Cause 3: Artifact Bands

  • Solution: Non-specific bands or multiple bands can arise from protein degradation or post-translational modifications. Always use fresh cell lysates and include protease and phosphatase inhibitors in your lysis buffer. Keratin contamination can also lead to artifact bands; ensure clean handling during sample preparation.

Problem 3: Issues with Cell Migration/Invasion Assays

Possible Cause 1: Low Cell Migration

  • Solution: Ensure that the chemoattractant gradient is optimal. Serum-starving the cells for 12-24 hours before the assay can increase their sensitivity to the chemoattractant. Also, verify that the pore size of the transwell insert is appropriate for your cell type.

Possible Cause 2: Inconsistent Cell Seeding

  • Solution: Ensure a uniform single-cell suspension before seeding to avoid cell clumps. Uneven seeding can lead to variable results. Count cells accurately and optimize the seeding density in preliminary experiments.

Possible Cause 3: Difficulty in Quantifying Migrated Cells

  • Solution: If manually counting stained cells, ensure that non-migrated cells on the top of the insert are completely removed. Staining the cells with a fluorescent dye like DAPI and imaging can improve accuracy.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Target/AssayCell LineIC50 / Effective ConcentrationReference
c-Src kinase-IC50 = 1.3 nM
Activated DDR2 kinase-IC50 = 6 nM
Non-activated DDR2 kinase-IC50 = 145 nM
DDR1 AutophosphorylationHEK293IC50 = 164 nM
DDR2 AutophosphorylationHEK293IC50 = 171 nM
Inhibition of IL-17A secretionTh17 cellsDose-dependent from 3 nM to 9 µM
Inhibition of p-ERKHCE-2Significant at 3 µM and 9 µM
Inhibition of p-P38HCE-2Significant at 3 µM and 9 µM
Inhibition of fibroblast migrationPrimary dermal fibroblastsIC50 = 194 nM (TGF-β1 induced)

Table 2: Cytotoxicity Profile of this compound

Cell LineAssayConcentration RangeResultReference
HCE-2Trypan BlueUp to 9 µMNo significant cytotoxicity
Th17Trypan BlueUp to 9 µMNo significant cytotoxicity

Experimental Protocols

Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
  • Seed cells in a 12-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3, 9 µM) and

Troubleshooting inconsistent results with LCB 03-0110

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies during experiments with LCB 03-0110.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, multi-tyrosine kinase inhibitor.[1][2] It is a thienopyridine derivative that primarily acts as a pan-discoidin domain receptor (DDR) and c-Src family tyrosine kinase inhibitor.[1][2] Its mechanism of action involves the inhibition of several tyrosine kinases, which are crucial for immune cell signaling and inflammatory responses, including DDR1, DDR2, the c-Src family, spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][3] this compound has demonstrated anti-inflammatory and anti-fibrotic effects by suppressing the activation of fibroblasts and macrophages.[1][2]

Q2: What are the recommended storage conditions for this compound?

This compound dihydrochloride is stable under recommended storage conditions.[4] For long-term storage of a stock solution (e.g., at -80°C), it is recommended to use it within 6 months. For short-term storage (e.g., at -20°C), it should be used within 1 month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to store the solution in aliquots.[2]

Q3: At what concentrations is this compound typically effective in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and the specific pathway being investigated. For instance, in human corneal epithelial (HCE-2) cells, significant suppression of ERK and p38 phosphorylation was observed at concentrations of 3 µM to 9 µM.[5] In Th17 cells, it significantly decreased IL-17A expression in a dose-dependent manner from 3 nM to 9 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound cytotoxic to cells?

Previous studies have indicated that this compound has a reasonably safe profile in various cell lines and animal models.[5][6] Specifically, it has been found to be non-toxic to both HCE-2 and Th17 cells at effective concentrations.[5][6] However, it is crucial to assess cell viability in your specific cell line and experimental conditions, especially when using higher concentrations or longer incubation times.

Troubleshooting Inconsistent Results

Problem 1: High variability in experimental replicates.

Inconsistent results between replicates can arise from several factors. Here are some potential causes and troubleshooting steps:

  • Compound Solubility and Stability:

    • Recommendation: Ensure this compound is fully dissolved. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath.[2] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.

  • Cell Culture Conditions:

    • Recommendation: Maintain consistent cell passage numbers, seeding densities, and culture conditions (e.g., media, serum concentration, CO2 levels) across all experiments.

  • Assay Protocol:

    • Recommendation: Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and washing steps.

Problem 2: Weaker than expected inhibitory effects.

If this compound is showing lower potency than anticipated, consider the following:

  • Target Kinase Activation State: this compound shows differential inhibition based on the activation state of the kinase. For example, it is significantly more potent against the active form of DDR2 (IC50 of 6 nM) compared to the non-activated form (IC50 of 145 nM).[3][7]

    • Recommendation: Ensure that your experimental design includes appropriate stimuli (e.g., collagen for DDRs, LPS for macrophages) to induce the activation of the target kinase.[1][8]

  • Off-Target Effects in Complex Systems: this compound is a multi-kinase inhibitor, and its effects in a cellular context can be complex due to the inhibition of multiple signaling pathways.[3]

    • Recommendation: When interpreting results, consider the potential for off-target effects. It may be beneficial to use more specific inhibitors as controls or to use knockdown/knockout models to confirm the role of a specific target.

Problem 3: Unexpected or contradictory results compared to published data.

Discrepancies with published findings can be due to subtle differences in experimental setups.

  • Cell Line Differences: The cellular context is critical. The signaling pathways and the expression levels of target kinases can vary significantly between different cell lines.

    • Recommendation: Carefully compare your experimental system (cell line, species) with the published studies. Validate the expression of the target kinases in your cell line.

  • Stimulus and Timing: The type of stimulus, its concentration, and the timing of this compound treatment can all influence the outcome.

    • Recommendation: Review the detailed methodologies of relevant publications and align your experimental parameters as closely as possible. For example, in studies with J774A.1 macrophages, cells were pre-treated with this compound for 30 minutes before stimulation with LPS.[8][9]

Quantitative Data Summary

Table 1: Inhibitory Activity (IC50) of this compound against various kinases.

Kinase TargetIC50 ValueAssay TypeReference
Active DDR26 nMBiochemical[3][7]
Non-activated DDR2145 nMBiochemical[3][7]
DDR1b164 nMCell-based (HEK293)[3][7]
DDR2171 nMCell-based (HEK293)[3][7]

Key Experimental Protocols

1. Cell Viability Assay

  • Objective: To assess the cytotoxicity of this compound.

  • Methodology:

    • Culture cells (e.g., HCE-2 or naïve CD4+ T cells) in 12-well plates.[5]

    • Treat the cells with various concentrations of this compound (e.g., 0.3, 1, 3, and 9 µM for HCE-2 cells; 0.003 to 9 µM for T cells) for a specified duration (e.g., 24 hours for HCE-2, 4 days for T cells).[5]

    • After treatment, harvest the cells.[5]

    • Stain the cells with trypan blue and count viable cells using a hemocytometer.[5]

2. Western Blotting for Phosphorylated Kinases

  • Objective: To determine the effect of this compound on the phosphorylation of target kinases (e.g., ERK and p38).

  • Methodology:

    • Seed cells (e.g., HCE-2) and allow them to adhere.

    • Pre-treat cells with different concentrations of this compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with an appropriate agonist (e.g., LPS or poly(I:C)) to induce kinase phosphorylation.[5]

    • Harvest total cell lysates using Laemmli buffer.[5]

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the kinases of interest, followed by secondary antibodies.

    • Visualize and quantify the protein bands.

3. Cell Migration Assay (Wound Healing)

  • Objective: To evaluate the effect of this compound on cell migration.

  • Methodology:

    • Grow dermal fibroblasts to confluence in a culture plate.[8]

    • Create a "wound" in the cell monolayer using a sterile pipette tip.[8]

    • Wash with PBS to remove detached cells.

    • Incubate the cells with media containing different concentrations of this compound.

    • Capture images of the wound at different time points (e.g., 0 and 24 hours) to monitor cell migration into the wounded area.

    • Quantify the rate of wound closure.

Visualizations

LCB_03_0110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 Src c-Src Family DDR1->Src DDR2 DDR2 DDR2->Src VEGFR2 VEGFR-2 MAPK MAPK (ERK, p38) VEGFR2->MAPK Src->MAPK STAT3 STAT3 Src->STAT3 Syk Syk Btk Btk Transcription Gene Transcription (Inflammation, Fibrosis, Proliferation, Migration) MAPK->Transcription STAT3->Transcription LCB030110 This compound LCB030110->DDR1 LCB030110->DDR2 LCB030110->VEGFR2 LCB030110->Src LCB030110->Syk LCB030110->Btk

Caption: this compound inhibits multiple tyrosine kinases, blocking downstream signaling pathways.

Troubleshooting_Workflow InconsistentResults Inconsistent Results Observed CheckSolubility Verify Compound Solubility and Stability InconsistentResults->CheckSolubility StandardizeProtocol Standardize Experimental Protocol (Cells, Reagents, Timing) InconsistentResults->StandardizeProtocol ReviewActivation Confirm Target Activation State InconsistentResults->ReviewActivation CheckSolubility->StandardizeProtocol StandardizeProtocol->ReviewActivation ConsiderOffTarget Consider Potential Off-Target Effects ReviewActivation->ConsiderOffTarget CompareToPublished Compare System with Published Data ConsiderOffTarget->CompareToPublished ConsistentResults Consistent Results CompareToPublished->ConsistentResults

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Impact of serum concentration on LCB 03-0110 activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of LCB 03-0110, with a specific focus on the impact of serum concentration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive, multi-tyrosine kinase inhibitor.[1] It primarily targets the Discoidin Domain Receptor (DDR) family and the c-Src family of tyrosine kinases.[1] Additionally, it has been shown to inhibit other kinases crucial for immune cell signaling and inflammatory responses, including Bruton's tyrosine kinase (Btk), spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] this compound has also been reported to inhibit the JAK/STAT3 signaling pathway.[4][5]

Q2: What are the reported in vitro IC50 values for this compound against its key targets?

A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific kinase and the assay conditions. The tables below summarize the reported IC50 values.

Table 1: this compound IC50 Values for Target Kinases

Target Kinase FamilySpecific KinaseIC50 (nM)Notes
DDR Family Activated DDR26[1][3]ATP-competitive inhibition.[3]
Non-activated DDR2145[1][3]
DDR1 (cell-based)164[3]Autophosphorylation assay in HEK293 cells.
DDR2 (cell-based)171[3]Autophosphorylation assay in HEK293 cells.
c-Src Family c-Src1.3[6]
Src family kinases2-20[1]
Other Kinases Btk, Syk, EphA3, FLT34.6-26.1[7]

Table 2: this compound IC50 Values in Cell-Based Assays

Cell-Based AssayCell LineIC50 (nM)
Inhibition of fibroblast proliferation and migration (TGF-β1 and collagen-induced)Primary dermal fibroblasts194[1]

Q3: I am observing a higher IC50 value for this compound in my cell-based assays than what is reported in the literature. What could be the reason?

A3: One of the most common reasons for discrepancies in in vitro IC50 values is the concentration of serum (e.g., Fetal Bovine Serum, FBS) in your cell culture medium. The proteins within serum, such as albumin, can bind to small molecule inhibitors like this compound. This binding reduces the free concentration of the compound available to interact with its target kinases within the cells, leading to a higher apparent IC50.

Troubleshooting Guide: Impact of Serum Concentration

Issue: Inconsistent or higher-than-expected IC50 values for this compound in cell-based assays.

Potential Cause: Interference from serum proteins in the cell culture medium.

Explanation:

Fetal Bovine Serum (FBS) is a complex mixture of proteins, growth factors, and other molecules.[2] Small molecule inhibitors can bind to serum proteins, primarily albumin. This protein-bound fraction of the inhibitor is generally considered to be inactive, as only the unbound, or free, fraction can diffuse across the cell membrane and engage with its intracellular target.[8] Therefore, a higher concentration of serum in your assay medium can lead to increased protein binding, a lower free concentration of this compound, and consequently, a rightward shift in the dose-response curve, resulting in a higher IC50 value. Studies have shown that for other compounds, increasing serum concentration from 1% to 10% or 20% can significantly decrease their cytotoxic effects and increase their IC50 values.[3]

Troubleshooting Steps:

  • Review Your Protocol: Check the serum concentration used in your experiments and compare it to the conditions reported in the literature for this compound. Some studies have used 1% FBS for specific assays.[9]

  • Perform a Serum Concentration Titration: To experimentally determine the effect of serum on this compound activity in your specific cell line, perform a dose-response experiment with varying concentrations of FBS (e.g., 10%, 5%, 1%, and serum-free conditions).

  • Consider Serum-Free or Reduced-Serum Conditions: If you consistently observe high IC50 values, consider adapting your assay to serum-free or low-serum conditions for the duration of the drug treatment. Be aware that this may affect cell health and growth, so appropriate controls are necessary.

  • Standardize Serum Lots: Serum composition can vary significantly from lot to lot, which can introduce variability in your results.[2] If possible, purchase a large batch of a single serum lot and test it for consistency in your assays.

Experimental Protocols & Visualizations

Protocol: Determining the Impact of Serum Concentration on this compound IC50

This protocol outlines a general workflow to assess how different serum concentrations affect the in vitro potency of this compound.

  • Cell Seeding: Plate your target cells in a 96-well plate at a predetermined optimal density in their standard growth medium (e.g., containing 10% FBS) and allow them to adhere overnight.

  • Medium Exchange: The next day, carefully aspirate the growth medium and replace it with a series of media containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%, 0.5%, and 0% or serum-free medium).

  • Compound Dilution Series: Prepare a serial dilution of this compound in each of the different serum-containing media.

  • Treatment: Add the this compound dilutions to the corresponding wells. Include vehicle controls (e.g., DMSO) for each serum concentration.

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).

  • Viability/Proliferation Assay: Assess cell viability or proliferation using a suitable method (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: For each serum concentration, normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value for each condition.

  • Comparison: Compare the IC50 values obtained at different serum concentrations to determine the impact of serum protein binding.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate media_exchange Exchange Medium to Variable Serum Media prep_media Prepare Media with Varying Serum % prep_media->media_exchange prep_drug Prepare this compound Serial Dilutions add_drug Add this compound Dilutions to Wells prep_drug->add_drug media_exchange->add_drug incubate Incubate for 48-72 hours add_drug->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay calc_ic50 Calculate IC50 for Each Serum % viability_assay->calc_ic50 compare_results Compare IC50 Values calc_ic50->compare_results

Caption: Experimental workflow to test the effect of serum concentration.
Signaling Pathways Inhibited by this compound

This compound is a multi-targeted inhibitor. The diagram below illustrates some of the key signaling pathways affected by its activity.

G cluster_ligands Ligands / Stimuli cluster_receptors Receptors cluster_kinases Downstream Kinases cluster_inhibitor cluster_cellular_response Cellular Response Collagen Collagen DDR DDR1/2 Collagen->DDR TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Cytokines Cytokines (e.g., IL-6) CytokineR Cytokine Receptor Cytokines->CytokineR Src c-Src DDR->Src Fibrosis Fibrosis DDR->Fibrosis FAK FAK TGFbR->FAK Akt Akt TGFbR->Akt VEGFR->Src Angiogenesis Angiogenesis VEGFR->Angiogenesis JAK JAK CytokineR->JAK Proliferation Proliferation Src->Proliferation Migration Migration Src->Migration FAK->Proliferation FAK->Migration Akt->Proliferation STAT3 STAT3 JAK->STAT3 Inflammation Inflammation STAT3->Inflammation LCB This compound LCB->DDR Inhibits LCB->VEGFR Inhibits LCB->Src Inhibits LCB->JAK Inhibits

References

LCB 03-0110 Vehicle Control for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LCB 03-0110 in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of multiple tyrosine kinases. It primarily targets the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2) and the c-Src family of tyrosine kinases. Additionally, it has been shown to inhibit other kinases such as Btk, Syk, and VEGFR-2. By inhibiting these kinases, this compound can suppress the activation of key signaling pathways involved in inflammation, fibrosis, and angiogenesis.

Q2: What are the main applications of this compound in in vivo research?

A2: this compound has been primarily investigated for its role in suppressing scar formation and fibrosis. It has been shown to inhibit the activation of fibroblasts and macrophages, which are key cells in the fibrotic process. Studies have also explored its potential in treating neurodegenerative diseases, various types of cancer, and inflammatory conditions like dry eye disease and allergic contact dermatitis.

Q3: What is the solubility of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM and in water up to 100 mM. One supplier notes solubility in DMSO at 30 mg/mL (61.17 mM) and suggests sonication to aid dissolution.

Troubleshooting Guides

Intraperitoneal (IP) Injection

Issue: Choice of Vehicle and Control

  • Question: What is a suitable vehicle for intraperitoneal injection of this compound in mice?

  • Answer: Dimethyl sulfoxide (DMSO) has been successfully used as a vehicle for IP injection of this compound in mice. For the vehicle control group, an equivalent volume of DMSO should be administered.

Issue: Compound Precipitation in Vehicle

  • Question: My this compound is precipitating when I dilute the DMSO stock solution with an aqueous buffer for injection. What can I do?

  • Answer: this compound is a hydrophobic compound. To avoid precipitation, it is recommended to inject a small volume of a concentrated DMSO stock solution directly. One study successfully administered daily IP injections of 30 µL of a DMSO solution. If dilution is necessary, consider using a co-solvent system or a surfactant, but be aware that these can have their own biological effects and should be tested in a separate vehicle control group.

Issue: Potential Vehicle-Induced Toxicity

  • Question: I am concerned about the potential toxicity of DMSO in my animals. What are the recommended limits?

  • Answer: While DMSO is a common solvent, it can have biological effects and toxicity at higher concentrations. The LD50 of DMSO in mice via IP injection is approximately 10.9 g/kg for a 100% solution. It is recommended to use the lowest possible concentration of DMSO. Some studies suggest that IP injection of DMSO at concentrations exceeding 25% can be harmful to mice. It is crucial to include a vehicle-only control group to account for any effects of the solvent itself.

Topical Administration

Issue: Vehicle Formulation for Skin Application

  • Question: I want to apply this compound topically in a wound healing model. What vehicle should I use?

  • Answer: While studies have shown the efficacy of topically applied this compound in a rabbit ear wound healing model, the specific vehicle composition is not detailed in the available literature. However, a common approach for topical application of similar compounds is to use a soft, water-washable ointment base. One such base consists of a mixture of emulsifying wax, white soft paraffin, and liquid paraffin. Another option mentioned in a patent for this compound is a 20% ethanol/saline solution, which was used for intratracheal injection but could be adapted for topical application with appropriate safety considerations.

Issue: Inconsistent Results with Topical Application

  • Question: I am seeing variable results with my topical this compound treatment. What could be the cause?

  • Answer: Inconsistent results with topical administration can be due to several factors:

    • Formulation Inhomogeneity: Ensure the this compound is uniformly dispersed in the vehicle. Sonication or vigorous mixing may be required.

    • Application Method: Standardize the amount of formulation applied and the surface area covered for each animal.

    • Wound/Skin Condition: The state of the skin or wound can affect absorption. Ensure that the experimental groups are well-matched in terms of wound size and severity.

    • Grooming Behavior: Animals may remove the topical formulation. Consider using a protective dressing if appropriate for the model.

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteVehicleReference
IC50 (c-Src kinase) 1.3 nM-In vitro-
IC50 (DDR2, active form) 6 nM-In vitro-
IC50 (DDR2, non-activated) 145 nM-In vitro-
IC50 (DDR1, cell-based) 164 nMHuman (HEK293)In vitro-
IC50 (DDR2, cell-based) 171 nMHuman (HEK293)In vitro-
Effective Dose (neurodegeneration model) 1.25 - 2.5 mg/kgMouseIntraperitonealDMSO
Tested Doses (neurodegeneration model) 1.25, 2.5, 5, 10 mg/kgMouseIntraperitonealDMSO
Topical Concentration (wound healing) 0.1% solutionRabbitTopicalNot specified

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection
  • Stock Solution Preparation:

    • Based on its solubility, prepare a stock solution of this compound in 100% DMSO. For example, to achieve a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Use sonication to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dosing Solution Preparation:

    • On the day of injection, thaw an aliquot of the stock solution.

    • For direct injection of the DMSO solution, calculate the required volume based on the animal's weight and the desired dose. For example, for a 2.5 mg/kg dose in a 20g mouse, you would need 50 µg of this compound. From a 10 mg/mL stock, this would be 5 µL.

    • It is advisable to keep the injection volume low (e.g., 30 µL) when using 100% DMSO.

  • Vehicle Control:

    • For the control group, administer an equivalent volume of 100% DMSO.

General Protocol for Topical Application (Based on Common Practices)
  • Vehicle Preparation (Example Ointment Base):

    • A simple water-washable ointment base can be prepared by mixing components like emulsifying wax (e.g., 30% w/w), white soft paraffin (e.g., 50% w/w), and liquid paraffin (e.g., 20% w/w). The mixture is heated until the components melt and then stirred until cool and solidified.

    • Disclaimer: This is a general example; the optimal vehicle for this compound may require specific formulation development.

  • This compound Formulation:

    • Incorporate this compound into the ointment base to achieve the desired concentration (e.g., 0.1%). This can be done by levigation, where the powder is mixed with a small amount of the melted base before being incorporated into the bulk of the vehicle to ensure uniform distribution.

  • Application:

    • Apply a standardized amount of the ointment to the target area (e.g., the wound site in a rabbit ear model) at specified time points.

  • Vehicle Control:

    • Apply the ointment base without this compound to the control group.

Visualizations

LCB_03_0110_Signaling_Pathway Collagen Collagen DDR DDR1/2 Collagen->DDR TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R LPS LPS TLR4 TLR4 LPS->TLR4 c_Src c-Src DDR->c_Src Akt_FAK Akt/FAK TGF_beta_R->Akt_FAK BTK_Syk BTK/Syk TLR4->BTK_Syk iNOS_COX2 iNOS/COX-2 BTK_Syk->iNOS_COX2 TNF_alpha TNF-α BTK_Syk->TNF_alpha LCB030110 This compound LCB030110->DDR LCB030110->c_Src LCB030110->BTK_Syk

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

experimental_workflow start Start: In Vivo Experiment prep Prepare this compound in Vehicle start->prep animals Acclimate and Group Animals prep->animals administer Administer this compound or Vehicle Control animals->administer ip_route Intraperitoneal (e.g., DMSO) administer->ip_route IP topical_route Topical (e.g., Ointment Base) administer->topical_route Topical monitor Monitor Animals (Health, Behavior) ip_route->monitor topical_route->monitor endpoint Collect Samples at Experimental Endpoint monitor->endpoint analysis Analyze Data (e.g., Histology, Biomarkers) endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies with this compound.

Determining the optimal treatment duration with LCB 03-0110

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LCB 03-0110. The information provided is intended to guide experimental design and address common challenges, particularly in determining the optimal treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for this compound in my experimental model?

There is no single optimal treatment duration for this compound that applies to all experimental models. The ideal duration is dependent on several factors, including:

  • The biological process being investigated: The kinetics of the target signaling pathway and the desired biological outcome (e.g., inhibition of cell proliferation, reduction of inflammation) will dictate the necessary exposure time.

  • The experimental model: In vitro cell culture experiments may require shorter durations (hours to days) compared to in vivo animal models (days to weeks). For instance, a study on lysosomal storage disorders involved daily intraperitoneal injections for 21 days in mice.[1]

  • The concentration of this compound: The dose used will influence the magnitude and duration of the biological effect.

  • The specific cell type or tissue: The sensitivity of the target cells to this compound can vary.

It is crucial to determine the optimal treatment duration empirically for each specific experimental setup. A time-course experiment is highly recommended to identify the window of maximum efficacy.

Q2: How do I design an experiment to determine the optimal treatment duration?

A systematic approach is recommended to determine the optimal treatment duration for your specific experiment.

  • Dose-Response Evaluation: First, establish the optimal concentration of this compound by performing a dose-response experiment. This will identify the concentration that yields the desired biological effect with minimal toxicity.

  • Time-Course Experiment: Once the optimal concentration is determined, perform a time-course experiment. This involves treating your experimental model with the selected concentration of this compound and collecting samples at multiple time points (e.g., 6, 12, 24, 48, 72 hours for in vitro studies).

  • Endpoint Analysis: Analyze the desired biological endpoint at each time point. This could include measuring protein phosphorylation, gene expression, cell viability, or a specific functional outcome.

  • Data Interpretation: Plot the results to visualize the onset, peak, and duration of the drug's effect. The optimal treatment duration will be the time required to achieve the desired and stable biological outcome.

Q3: What are the known kinase targets of this compound?

This compound is a multi-tyrosine kinase inhibitor.[2][3] Its targets include:

  • Discoidin Domain Receptors (DDR1 and DDR2): this compound inhibits the autophosphorylation of DDR1 and DDR2.[2][3]

  • c-Src family kinases: This family of non-receptor tyrosine kinases is a key target.[4][5]

  • VEGFR-2: This receptor is involved in angiogenesis.[2][3]

  • Bruton's tyrosine kinase (Btk): this compound is also known to inhibit Btk.[2][3]

Q4: Are there any known off-target effects of this compound?

As a multi-kinase inhibitor, this compound has the potential for effects beyond its primary targets. A kinase panel assay revealed that at a concentration of 10 µM, this compound inhibited over 90% of 20 different tyrosine kinases out of a panel of 60, indicating its broad-spectrum activity.[2][3] Researchers should consider the potential for off-target effects and include appropriate controls in their experiments.

Q5: What is the mechanism of action of this compound?

This compound functions as an ATP-competitive inhibitor of the active form of DDR2 tyrosine kinase.[2][3] By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby inhibiting the downstream signaling cascade.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound treatment. Inadequate treatment duration.Perform a time-course experiment to ensure the treatment duration is sufficient to observe the desired effect.
Suboptimal drug concentration.Conduct a dose-response experiment to determine the effective concentration for your specific cell type or model.
Low expression of target kinases.Verify the expression levels of the target kinases (e.g., DDR1, DDR2, Src family) in your experimental model using techniques like Western blotting or qPCR.
Drug degradation.Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
High levels of cell death or toxicity. Drug concentration is too high.Perform a dose-response experiment to identify a non-toxic, yet effective, concentration.
Extended treatment duration.Shorten the treatment duration or perform a time-course experiment to find a window of efficacy without significant toxicity.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%).
Inconsistent results between experiments. Variation in cell passage number or density.Use cells within a consistent passage number range and ensure consistent cell seeding density for all experiments.
Variability in drug preparation.Prepare a large batch of stock solution to be used across multiple experiments to minimize variability.
Differences in treatment timing.Standardize the timing of drug addition and sample collection for all experiments.

Quantitative Data

Table 1: IC50 Values of this compound for Target Kinases

Target KinaseConditionIC50 (nM)Reference
DDR2Active form6[2][3]
DDR2Non-activated form145[2][3]
DDR1bAutophosphorylation in HEK293 cells164[2][3]
DDR2Autophosphorylation in HEK293 cells171[2][3]

Experimental Protocols

Protocol 1: General Workflow for Determining Optimal Treatment Duration

This protocol outlines a general approach to empirically determine the optimal treatment duration of this compound for an in vitro cell-based assay.

  • Cell Culture: Culture the cells of interest under standard conditions until they reach the desired confluency for the experiment.

  • Dose-Response Experiment:

    • Seed cells in appropriate culture plates.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed, intermediate duration (e.g., 24 hours).

    • Include a vehicle control (e.g., DMSO).

    • Assess the desired biological endpoint (e.g., cell viability, target phosphorylation).

    • Determine the EC50 or optimal concentration from the dose-response curve.

  • Time-Course Experiment:

    • Seed cells in multiple culture plates.

    • Treat cells with the predetermined optimal concentration of this compound.

    • Harvest cells or supernatant at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Analyze the desired biological endpoint at each time point.

  • Data Analysis:

    • Plot the measured endpoint as a function of time.

    • The optimal treatment duration is the time point at which the desired effect reaches its peak or a stable plateau.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose Dose-Response cluster_time Time-Course cluster_analysis Analysis & Conclusion start Start culture Cell Culture start->culture seed_dose Seed Cells culture->seed_dose treat_dose Treat with this compound (Concentration Gradient) seed_dose->treat_dose analyze_dose Analyze Endpoint treat_dose->analyze_dose determine_conc Determine Optimal Concentration analyze_dose->determine_conc seed_time Seed Cells determine_conc->seed_time treat_time Treat with Optimal This compound Concentration seed_time->treat_time harvest_time Harvest at Multiple Time Points treat_time->harvest_time analyze_time Analyze Endpoint harvest_time->analyze_time plot_data Plot Endpoint vs. Time analyze_time->plot_data determine_duration Determine Optimal Treatment Duration plot_data->determine_duration end End determine_duration->end

Caption: Workflow for determining optimal this compound treatment duration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor DDR DDR1/2 Src c-Src DDR->Src VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., Akt, FAK, STAT3) VEGFR2->Downstream Src->Downstream Btk Btk Btk->Downstream Biological_Response Biological Response (e.g., Proliferation, Migration, Inflammation) Downstream->Biological_Response LCB030110 This compound LCB030110->DDR LCB030110->VEGFR2 LCB030110->Src LCB030110->Btk

Caption: Simplified signaling pathways inhibited by this compound.

References

Technical Support Center: Assessing LCB 03-0110 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the blood-brain barrier (BBB) penetration of the multi-kinase inhibitor LCB 03-0110. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Does this compound cross the blood-brain barrier?

A1: Yes, in vivo studies have demonstrated that this compound penetrates the blood-brain barrier. Pharmacokinetic profiling has shown a brain-to-plasma ratio of 12% for this compound.[1] This level of penetration has been associated with effects in the central nervous system (CNS), such as the reduction of neurotoxic proteins.[1]

Q2: What is the primary mechanism of this compound and its relevance in the CNS?

A2: this compound is a multi-kinase inhibitor targeting Discoidin Domain Receptors (DDR1/2) and Src family kinases, among others.[1] In the context of neurodegenerative diseases, the inhibition of these kinases has been shown to reduce levels of amyloid-β (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein in the CNS.[1]

Q3: What are the key considerations before starting an in vivo study to assess BBB penetration?

A3: Before initiating an in vivo study, it is crucial to have a validated bioanalytical method for quantifying this compound in both plasma and brain tissue. This typically involves Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, understanding the compound's general pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion - ADME) will aid in designing the study, particularly in selecting appropriate time points for sample collection.

In Vivo Blood-Brain Barrier Penetration Assessment: Detailed Protocol

This section provides a detailed methodology for a typical in vivo experiment to determine the brain-to-plasma concentration ratio of this compound.

Experimental Workflow for In Vivo BBB Penetration Study

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis prep_compound Prepare this compound Formulation dosing Administer this compound (e.g., I.P. Injection) prep_compound->dosing prep_animals Acclimate Animals (e.g., Mice) prep_animals->dosing blood_collection Collect Blood Samples (Terminal Cardiac Puncture) dosing->blood_collection brain_collection Perfuse and Collect Brain Tissue dosing->brain_collection plasma_prep Prepare Plasma blood_collection->plasma_prep brain_homogenization Homogenize Brain Tissue brain_collection->brain_homogenization extraction Extract this compound from Matrices plasma_prep->extraction brain_homogenization->extraction lcms_analysis Quantify with LC-MS/MS extraction->lcms_analysis data_analysis Calculate Brain-to-Plasma Ratio lcms_analysis->data_analysis signaling_pathway LCB_03_0110 This compound DDR1_Src DDR1 / Src Kinases LCB_03_0110->DDR1_Src Inhibits Downstream_Signaling Downstream Signaling Pathways DDR1_Src->Downstream_Signaling Activates Protein_Aggregation Amyloid-β, p-Tau, α-Synuclein Aggregation Downstream_Signaling->Protein_Aggregation Promotes Neurodegeneration Neurodegeneration Protein_Aggregation->Neurodegeneration Leads to

References

Mitigating potential side effects of LCB 03-0110 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LCB 03-0110 in animal models. The information is designed to help mitigate potential side effects and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected inflammatory responses in our animal model after administration of this compound. What could be the cause?

A1: This is an atypical observation, as this compound is a potent anti-inflammatory agent.[1][2] Consider the following possibilities:

  • Vehicle-Induced Inflammation: The vehicle used to dissolve this compound may be causing an inflammatory reaction. Ensure the vehicle is appropriate for the route of administration and the animal model and run a vehicle-only control group to test this.

  • Compound Purity: Verify the purity of your this compound batch. Impurities could lead to off-target effects.

  • Off-Target Effects at High Doses: While generally safe, very high concentrations of multi-kinase inhibitors can sometimes lead to paradoxical effects.[3][4][5][6] Re-evaluate your dosing regimen to ensure it aligns with published effective concentrations.[4]

  • Model-Specific Reactions: The specific pathophysiology of your animal model might involve pathways that are uniquely affected by the broad kinase inhibition profile of this compound.

Q2: Our in vitro experiments with this compound show significant cytotoxicity, which contradicts published data. What should we check?

A2: this compound has been reported to be non-toxic to several cell lines, including human corneal epithelial (HCE-2) and murine T helper 17 (Th17) cells.[3][7] If you are observing cytotoxicity, consider these factors:

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically <0.1%).

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the inhibition of one of the kinases targeted by this compound, which could affect cell viability. Perform a dose-response curve to determine the cytotoxic threshold for your specific cells.

  • Culture Conditions: Suboptimal cell culture conditions (e.g., contamination, nutrient depletion) can increase cell stress and potentiate the effects of any experimental compound.

Q3: We are not observing the expected anti-fibrotic effect of this compound in our wound healing model. What are the potential reasons?

A3: this compound has been shown to suppress scar formation by inhibiting fibroblast and macrophage activation.[6][8] If this effect is not being observed, investigate the following:

  • Route of Administration and Local Concentration: For fibrotic models like skin wound healing, topical application has been shown to be effective.[6][8] If using systemic administration, the compound may not be reaching the target tissue at a sufficient concentration.

  • Timing of Administration: The timing of drug administration relative to the induction of fibrosis is critical. This compound acts by suppressing the activation of fibroblasts and macrophages; therefore, it may be more effective when administered early in the fibrotic process.

  • Model-Specific Resistance: The fibrotic mechanisms in your specific model may be driven by pathways that are less dependent on the kinases inhibited by this compound.

Quantitative Data Summary

Published studies have consistently reported a favorable safety profile for this compound in animal and cell-based models.[3][4][5][9] Detailed toxicology reports with dose-escalation and LD50 values are not extensively available in the cited literature. However, the compound has been shown to be well-tolerated at effective doses.

ParameterAnimal ModelRoute of AdministrationDoseObserved Effects / Side EffectsCitation
Toxicity -In vitro (HCE-2 & Th17 cells)Up to 9 µMNo significant cytotoxic effect observed.[3][7]
Tolerability MouseIntraperitoneal (I.P.) Injection2.5 mg/kg daily for 21 daysThe dose was effective in reducing α-synuclein levels with no reported adverse effects in the study.[4]
Safety Profile VariousIn vivo (unspecified) & In vitroNot specifiedDescribed as having a "reasonably safe profile."[3][4][5][9]

Note: The absence of reported side effects in efficacy-focused studies does not preclude their possibility at higher doses or in different models. Researchers should always conduct preliminary dose-finding and tolerability studies for their specific animal model and experimental conditions.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the IC50 of this compound against a specific tyrosine kinase (e.g., DDR1, DDR2, c-Src).

  • Methodology:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a dilution series of this compound in an appropriate buffer.

    • In a 96-well plate, combine the recombinant kinase, the kinase-specific substrate, and ATP.

    • Add the different concentrations of this compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the recommended temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity by detecting the amount of ADP produced, typically via a luminescence-based method.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

2. Rabbit Ear Wound Healing Model:

  • Objective: To assess the anti-fibrotic and scar-reducing effects of this compound.

  • Methodology:

    • Anesthetize New Zealand white rabbits according to approved institutional animal care and use committee (IACUC) protocols.

    • Create full-thickness excisional wounds on the ventral surface of the ears using a biopsy punch.

    • Apply a solution of this compound (e.g., in a hydrogel vehicle) or vehicle control topically to the wounds daily.

    • Monitor wound closure over time by digital photography and image analysis.

    • At the end of the study period (e.g., 4-6 weeks), euthanize the animals and harvest the wound tissue.

    • Perform histological analysis (e.g., H&E, Masson's trichrome staining) to assess scar tissue formation, collagen deposition, and cellular infiltration (myofibroblasts, macrophages).

Visualizations

LCB_03_0110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response DDRs DDR1 / DDR2 Src c-Src Family Kinases DDRs->Src VEGFR2 VEGFR-2 VEGFR2->Src JAK JAK VEGFR2->JAK Other_RTKs Other RTKs LCB This compound LCB->DDRs LCB->VEGFR2 LCB->Src LCB->JAK FAK FAK Src->FAK Akt Akt Src->Akt MAPK P38 / ERK Src->MAPK Transcription Gene Transcription FAK->Transcription Akt->Transcription MAPK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Response ↓ Inflammation ↓ Fibrosis ↓ Angiogenesis ↓ Cell Migration ↓ Proliferation Transcription->Response

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Animal Model cluster_exvivo Ex Vivo / Endpoint Analysis KinaseAssay Kinase Inhibition Assay (e.g., IC50 determination) CellCulture Cell-Based Assays (e.g., Migration, Proliferation) KinaseAssay->CellCulture WB Western Blot (Pathway Analysis) CellCulture->WB Model Induce Disease Model (e.g., Wound, Inflammation) WB->Model Treatment Administer this compound vs. Vehicle Control Model->Treatment Monitoring Monitor Phenotype (e.g., Scar Size, Inflammation Score) Treatment->Monitoring Harvest Tissue Harvest Monitoring->Harvest Histo Histology / IHC Harvest->Histo MolBio Molecular Analysis (e.g., qPCR, ELISA) Harvest->MolBio

Caption: General experimental workflow for this compound evaluation.

References

LCB 03-0110 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of LCB 03-0110, with a focus on addressing potential lot-to-lot variability and ensuring robust quality control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, ATP-competitive, multi-tyrosine kinase inhibitor. It primarily targets the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2) and the c-Src family of tyrosine kinases. Additionally, it has been shown to inhibit other kinases crucial for immune responses and inflammatory processes, including Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its action as a multiple tyrosine kinase inhibitor allows it to suppress fibro-inflammation by concurrently targeting activated fibroblasts and macrophages.

Q2: What are the key signaling pathways affected by this compound?

A2: this compound has been demonstrated to inhibit several critical signaling pathways. It suppresses the proliferation and migration of dermal fibroblasts induced by Transforming Growth Factor-β1 (TGF-β1) and type I collagen. In macrophages, it inhibits lipopolysaccharide (LPS)-induced activation and the synthesis of inflammatory mediators like nitric oxide, iNOS, COX-2, and TNF-α. Furthermore, it has shown anti-angiogenic activity by targeting the VEGFR-2 and JAK/STAT3 signaling pathways. In human corneal epithelial cells, it inhibits the phosphorylation of p38 and ERK in response to inflammatory stimuli.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: For optimal stability, this compound dihydrochloride should be stored as a solid at -20°C. For creating stock solutions, it is advisable to dissolve the compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: Are there any known safety concerns or cytotoxic effects associated with this compound?

A4: Studies have indicated that this compound has a reasonably safe profile in various cell lines and animal models. It has been found to be non-toxic to human corneal epithelial (HCE-2) and T helper 17 (Th17) cells at effective concentrations.

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways modulated by this compound.

LCB_03_0110_DDR_Signaling cluster_collagen Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Collagen Collagen DDR DDR1/2 Collagen->DDR binds SHC1 SHC1 DDR->SHC1 phosphorylates PI3K PI3K DDR->PI3K Downstream Downstream Signaling (Proliferation, Migration) SHC1->Downstream Akt Akt PI3K->Akt activates Akt->Downstream LCB030110 This compound LCB030110->DDR inhibits

Caption: this compound inhibition of DDR1/2 signaling pathway.

LCB_03_0110_Src_Signaling cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src c-Src Receptor->Src activates FAK FAK Src->FAK phosphorylates STAT3 STAT3 Src->STAT3 activates Downstream Downstream Signaling (Cell Adhesion, Proliferation) FAK->Downstream STAT3->Downstream LCB030110 This compound LCB030110->Src inhibits

Caption: this compound inhibition of c-Src signaling pathway.

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected inhibitory activity in cellular assays.

Possible Cause Recommended Solution
Lot-to-lot variability in compound purity or activity. 1. Always record the lot number of this compound used in each experiment. 2. Perform a quality control check on each new lot. Refer to the Quality Control Protocols section for detailed instructions. 3. If variability is confirmed, consider obtaining a new lot from the supplier or re-purifying the existing stock.
Degradation of this compound stock solution. 1. Prepare fresh stock solutions from solid compound. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Store stock solutions at -80°C and protect from light.
Incorrect concentration of the working solution. 1. Verify the calculations used to prepare the working solution from the stock. 2. Ensure proper and complete dissolution of the compound in the solvent. 3. Use calibrated pipettes for accurate dilutions.
Cell culture variability. 1. Ensure cells are healthy, within a consistent passage number range, and free from contamination. 2. Maintain consistent cell seeding densities across experiments. 3. Serum concentration in the media can affect the availability and activity of the inhibitor; keep it consistent.
Assay-specific issues. 1. Optimize the incubation time with this compound. 2. Ensure that the concentration of the stimulating ligand (e.g., TGF-β1, LPS) is optimal and consistent. 3. For kinase assays, ensure the ATP concentration is appropriate, as this compound is an ATP-competitive inhibitor.

Quality Control Protocols for this compound

Ensuring the quality and consistency of each lot of this compound is critical for reproducible experimental results. The following are recommended quality control experiments.

Purity and Identity Verification

This protocol outlines the analytical methods to confirm the purity and identity of a new lot of this compound.

Experimental Workflow:

QC_Workflow_Purity Start Receive New Lot of this compound Dissolve Dissolve in appropriate solvent (e.g., DMSO) Start->Dissolve HPLC High-Performance Liquid Chromatography (HPLC) Dissolve->HPLC LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Dissolve->LCMS Compare Compare data with Certificate of Analysis (CoA) and previous lots HPLC->Compare LCMS->Compare Accept Lot Accepted Compare->Accept Purity & Mass Match Reject Lot Rejected Compare->Reject Purity or Mass Mismatch

Caption: Workflow for purity and identity verification of this compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Procedure: Inject a known concentration of the dissolved compound. Analyze the chromatogram for the area of the main peak relative to the total area of all peaks.

    • Acceptance Criteria: Purity should be ≥98%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the compound.

    • Procedure: Utilize the same chromatographic conditions as HPLC, coupled to a mass spectrometer.

    • Analysis: Determine the mass-to-charge ratio (m/z) of the main peak.

    • Acceptance Criteria: The observed molecular weight should match the expected molecular weight of this compound.

Example Data Table (Hypothetical):

Lot NumberPurity (HPLC, %)Observed MW (LC-MS)Expected MWPass/Fail
LCB-2025-0199.2%443.56443.56Pass
LCB-2025-0295.8%443.55443.56Fail
LCB-2025-0398.9%443.57443.56Pass
Functional Activity Assay

This protocol describes a cell-based assay to verify the inhibitory activity of a new lot of this compound. A Western blot analysis of phosphorylated Src (p-Src) is recommended.

Experimental Workflow:

QC_Workflow_Functional Start Prepare cells (e.g., Fibroblasts) Treat Treat cells with different concentrations of this compound (New Lot vs. Reference Lot) Start->Treat Stimulate Stimulate with an appropriate agonist (e.g., TGF-β1) Treat->Stimulate Lyse Lyse cells and collect protein Stimulate->Lyse Western Western Blot for p-Src and total Src Lyse->Western Analyze Quantify band intensities and calculate IC50 Western->Analyze Compare Compare IC50 values Analyze->Compare Accept Lot Accepted Compare->Accept IC50 within acceptable range Reject Lot Rejected Compare->Reject IC50 deviates significantly

Caption: Workflow for functional activity assay of this compound.

Methodology:

  • Cell Culture: Plate primary dermal fibroblasts in a 6-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with a range of concentrations of the new lot of this compound and a previously validated reference lot for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with TGF-β1

Interpreting unexpected phenotypes with LCB 03-0110 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LCB 03-0110. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during treatment with this compound. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive multi-tyrosine kinase inhibitor. Its primary targets are the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2) and the c-Src family of tyrosine kinases. It has been shown to suppress scar formation by inhibiting the activation of fibroblasts and macrophages.

Q2: What are the known off-target effects of this compound?

This compound is known to inhibit a range of other tyrosine kinases, which could be considered off-target effects depending on the experimental context. These include Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This broad inhibitory profile means that this compound can be considered a multi-kinase inhibitor.

Troubleshooting Unexpected Phenotypes

This section provides guidance on interpreting and investigating unexpected experimental outcomes when using this compound.

Issue 1: Reduced Cell Proliferation or Viability in a Non-Cancer Cell Line

Unexpected Observation: You are using this compound to study its anti-fibrotic effects on primary fibroblasts, but you observe a significant decrease in cell number or viability that is not attributable to the intended anti-proliferative effect on activated fibroblasts.

Potential Cause: While this compound is reported to be non-toxic to some cell lines like HCE-2 and Th17 cells, its inhibition of multiple kinases essential for cell signaling could impact the proliferation and survival of other cell types. The inhibition of kinases such as c-Src, which is involved in cell cycle progression, could be a contributing factor.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Reduced Cell Viability A Unexpected reduction in cell viability observed B Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) A->B C Determine IC50 for cytotoxicity B->C D Is cytotoxicity observed at or below the effective concentration for the intended target? C->D E Yes D->E Yes F No D->F No G Consider alternative compound or lower concentration. Investigate apoptosis (Caspase-3/7 assay, Annexin V staining). E->G H Proceed with experiments at non-toxic concentrations. The observed effect is likely not due to general cytotoxicity. F->H

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for the desired experimental duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Issue 2: Unexpected Anti-Angiogenic Effects

Unexpected Observation: In your in vivo model of tissue repair, you observe that this compound treatment impairs blood vessel formation, which is contrary to the expected pro-healing outcome.

Potential Cause: this compound is a known inhibitor of VEGFR2, a key receptor in angiogenesis. This anti-angiogenic activity may be an unintended off-target effect in your experimental system.

Troubleshooting Signaling Pathway:

G cluster_1 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K LCB030110 This compound LCB030110->VEGFR2 Endothelial_Cell_Response Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell_Response Akt Akt PI3K->Akt Akt->Endothelial_Cell_Response

Caption: this compound inhibition of the VEGFR2 signaling pathway.

Experimental Protocol: Tube Formation Assay

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well.

  • Treatment: Treat the cells with different concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization: Visualize the formation of tube-like structures using a microscope.

  • Quantification: Quantify the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Issue 3: Altered Immune Cell Response

Unexpected Observation: You are studying the effect of this compound on fibroblast activation in a co-culture system with macrophages. You notice that the macrophages exhibit a blunted pro-inflammatory response to LPS stimulation.

Potential Cause: this compound inhibits several kinases crucial for immune cell signaling, including Btk, Syk, and members of the Src family. This can lead to the suppression of inflammatory responses in immune cells like macrophages.

Troubleshooting and Investigation:

To confirm that this compound is directly affecting the macrophages, you can perform experiments on isolated macrophage cultures.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., J774A.1 or RAW 264.7) in appropriate medium.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50

LCB 03-0110 interaction with other common lab reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of LCB 03-0110, a potent pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure smooth and successful experimentation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Chemical Name 3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol
Molecular Formula C₂₄H₂₃N₃O₂S (dihydrochloride: C₂₄H₂₅Cl₂N₃O₂S)
Molecular Weight 417.52 g/mol (dihydrochloride: 490.45 g/mol )
Appearance Solid
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and water.
Storage Desiccate at room temperature. For long-term storage, -20°C is recommended.
CAS Number 1228102-01-9

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-kinase inhibitor that primarily targets the c-Src family of tyrosine kinases and discoidin domain receptors (DDR1 and DDR2). It also shows inhibitory activity against Bruton's tyrosine kinase (BTK) and spleen tyrosine kinase (Syk). By inhibiting these kinases, this compound can modulate various cellular processes, including cell proliferation, migration, and inflammatory responses.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO and water up to 100 mM. For most cell-based assays, a 10 mM stock solution in DMSO is recommended. To prepare, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Gently vortex to ensure the compound is fully dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q3: What is the recommended working concentration for this compound in cell culture experiments?

A3: The optimal working concentration will vary depending on the cell type and the specific assay. However, based on published studies, concentrations ranging from 1 µM to 10 µM are commonly used to observe significant inhibitory effects on target kinases and cellular responses. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound compatible with common cell culture media and buffers?

A4: this compound, when prepared in a DMSO stock solution, is generally compatible with most common cell culture media (e.g., DMEM, RPMI-1640) and buffers (e.g., PBS, HEPES). However, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.

Q5: Are there any known interactions of this compound with other common lab reagents?

A5: As a thienopyridine derivative, this compound's reactivity is influenced by its heterocyclic structure. While specific interaction data with a broad range of lab reagents is not extensively published, caution should be exercised when using strong oxidizing or reducing agents, as they may affect the integrity of the compound. This compound is supplied as a dihydrochloride salt, indicating it is stable in acidic conditions. However, its stability in strongly basic solutions has not been reported and should be used with caution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no inhibitory effect observed. Incorrect concentration: The working concentration may be too low.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay.
Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare fresh stock solutions and aliquot them into smaller volumes to minimize freeze-thaw cycles. Store desiccated at -20°C.
Cell line resistance: The target kinase may not be expressed or be a key driver in the specific cell line used.Confirm the expression and activity of the target kinases (c-Src, DDRs, etc.) in your cell line using techniques like Western blot or qPCR.
Cell toxicity or death observed. High DMSO concentration: The final concentration of DMSO in the cell culture medium is too high.Ensure the final DMSO concentration is below 0.5%. If necessary, prepare a more concentrated stock solution to reduce the volume added to the culture.
Off-target effects: At high concentrations, kinase inhibitors can have off-target effects leading to cytotoxicity.Lower the working concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range.
Precipitation of the compound in aqueous solutions. Low solubility in the final buffer: The compound may be precipitating out of solution at the working concentration.Although soluble in water, ensure the final buffer conditions (pH, salt concentration) are compatible. If precipitation occurs, consider preparing the final dilution in a buffer containing a low percentage of DMSO or another suitable co-solvent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its use.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Collagen Collagen DDR DDR1/2 Collagen->DDR BTK BTK TLR4->BTK Syk Syk TLR4->Syk Src c-Src TGFbR->Src DDR->Src Fibroblast Fibroblast Activation (e.g., Proliferation, Migration) Src->Fibroblast Macrophage Macrophage Activation (e.g., NO, TNF-α production) BTK->Macrophage Syk->Macrophage LCB030110 This compound LCB030110->DDR LCB030110->Src LCB030110->BTK LCB030110->Syk

Caption: this compound signaling pathway inhibition.

Experimental_Workflow Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Dose Perform Dose-Response Experiment to Determine Optimal Working Concentration Prep->Dose Culture Culture Cells of Interest (e.g., Macrophages, Fibroblasts) Culture->Dose Treat Treat Cells with this compound and Stimulus (e.g., LPS, TGF-β1) Dose->Treat Assay Perform Downstream Assays (e.g., Western Blot, ELISA, Migration Assay) Treat->Assay Analyze Analyze and Interpret Data Assay->Analyze

Caption: General experimental workflow for using this compound.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results CheckConc Verify this compound Concentration and Preparation Start->CheckConc CheckCells Assess Cell Health and Viability Start->CheckCells CheckReagents Confirm Activity of Other Reagents (e.g., Stimuli) Start->CheckReagents CheckProtocol Review Experimental Protocol for Errors Start->CheckProtocol Optimize Optimize Assay Conditions (e.g., Incubation Time) CheckConc->Optimize CheckCells->Optimize CheckReagents->Optimize CheckProtocol->Optimize Consult Consult Literature or Technical Support Optimize->Consult

Caption: Logical troubleshooting workflow.

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Macrophage Activation

This protocol details a method to assess the inhibitory effect of this compound on the activation of macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • J774A.1 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • LPS from E. coli

  • Griess Reagent for nitrite determination

  • ELISA kit for TNF-α quantification

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1 hour.

  • LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete DMEM. Add 50 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant to measure nitric oxide (NO) production using the Griess Reagent according to the manufacturer's instructions.

  • TNF-α Measurement: Collect another 50 µL of the supernatant to quantify the level of secreted TNF-α using an ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of NO and TNF-α production.

Protocol 2: Inhibition of TGF-β1-Induced Fibroblast Proliferation

This protocol describes how to evaluate the effect of this compound on the proliferation of fibroblasts stimulated with Transforming Growth Factor-beta 1 (TGF-β1).

Materials:

  • Primary dermal fibroblasts or a suitable fibroblast cell line (e.g., NIH/3T3)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Recombinant human TGF-β1

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of this compound and a 2X working solution of TGF-β1 (e.g., 10 ng/mL) in serum-free DMEM. Add 50 µL of the this compound dilutions to the wells, followed by 50 µL of the TGF-β1 solution (final concentration 5 ng/mL). Include appropriate controls (untreated, this compound alone, TGF-β1 alone, vehicle control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the TGF-β1-treated control and determine the IC₅₀ value of this compound.

Validation & Comparative

LCB 03-0110 Versus Tacrolimus: A Comparative Guide for Inflammatory Skin Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of LCB 03-0110 and tacrolimus, two immunomodulatory agents with distinct mechanisms of action, for the treatment of inflammatory skin conditions. While tacrolimus is a well-established calcineurin inhibitor with extensive clinical data, this compound is an emerging multi-tyrosine kinase inhibitor with promising preclinical evidence. This document aims to objectively present the current scientific data to inform research and development efforts in dermatology.

At a Glance: Key Differences

FeatureThis compoundTacrolimus
Drug Class Multi-tyrosine Kinase InhibitorCalcineurin Inhibitor
Primary Mechanism Inhibition of c-Src family kinases, Btk, Syk, and DDR1/2Inhibition of calcineurin, leading to reduced T-cell activation
Development Stage PreclinicalClinically Approved
Key Efficacy Data Preclinical (mouse models of allergic contact dermatitis)Extensive Clinical Trials (atopic dermatitis)
Known Side Effects Limited data; preclinical studies suggest low potential for skin atrophy.Local application site reactions (burning, stinging), rare risk of skin infections. No long-term evidence of systemic immunosuppression or increased cancer risk with topical use.[1]

Mechanism of Action

The fundamental difference between this compound and tacrolimus lies in their molecular targets and downstream signaling pathways.

This compound is a pan-discoidin domain receptor (DDR)/c-Src family tyrosine kinase inhibitor.[2][3] It targets multiple tyrosine kinases involved in inflammatory cell signaling, including c-Src, Btk, and Syk.[3] By inhibiting these kinases, this compound can modulate the function of various immune cells, including T-cells, as well as fibroblasts and macrophages, suggesting a broad anti-inflammatory and anti-fibrotic potential.[2][4]

Tacrolimus functions as a calcineurin inhibitor.[5] It binds to the intracellular protein FKBP-12, and this complex then inhibits the phosphatase activity of calcineurin.[5] This action prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[6] Consequently, NFAT cannot translocate to the nucleus to promote the transcription of pro-inflammatory cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell activation.[5]

Signaling Pathway Diagrams

LCB_03_0110_Pathway cluster_cell Immune Cell / Fibroblast Antigen Antigen/Stimulus Receptor Receptor Tyrosine Kinase (e.g., DDR1/2, TCR) Antigen->Receptor Src_family c-Src Family Kinases (Src, Lyn, Fyn) Receptor->Src_family Btk_Syk Btk / Syk Src_family->Btk_Syk Downstream Downstream Signaling (e.g., MAPK, NF-κB) Btk_Syk->Downstream Inflammation Pro-inflammatory Cytokine Production & Fibrosis Downstream->Inflammation LCB030110 This compound LCB030110->Src_family LCB030110->Btk_Syk

Caption: Simplified signaling pathway of this compound.

Tacrolimus_Pathway cluster_tcell T-Cell TCR T-Cell Receptor (TCR) Activation Ca_influx Increased Intracellular Ca2+ TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_P NFAT (phosphorylated) [Cytoplasm] Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) [Nucleus] NFAT_P->NFAT translocates IL2_gene IL-2 Gene Transcription NFAT->IL2_gene IL2_production IL-2 Production IL2_gene->IL2_production Tacrolimus Tacrolimus FKBP12 FKBP-12 Tacrolimus->FKBP12 Tac_FKBP Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP FKBP12->Tac_FKBP Tac_FKBP->Calcineurin

Caption: Simplified signaling pathway of Tacrolimus.

Efficacy Data

Direct comparative clinical trials between this compound and tacrolimus for inflammatory skin conditions in humans are not available. The following tables summarize the existing efficacy data from preclinical and clinical studies.

Preclinical Efficacy: this compound vs. Tacrolimus

A key preclinical study compared the topical application of this compound and tacrolimus in a mouse model of oxazolone-induced allergic contact dermatitis (ACD).

Table 1: Comparison of this compound and Tacrolimus in a Mouse Model of Allergic Contact Dermatitis

ParameterThis compoundTacrolimusVehicle Control
Inhibition of Ear Swelling Dose-dependent suppressionNear-equal potency to this compound-
Reduction in Epidermal Thickness Dose-dependent suppressionNear-equal potency to this compound-
Suppression of Inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) Dose-dependent suppressionNear-equal potency to this compound-

Data is qualitative as presented in the source. The study concluded that the two compounds showed near-equal potency.

Clinical Efficacy: Tacrolimus in Atopic Dermatitis

Tacrolimus has been extensively studied in numerous clinical trials for atopic dermatitis.

Table 2: Selected Phase 3 Clinical Trial Data for Tacrolimus Ointment in Atopic Dermatitis

Study PopulationTreatmentEfficacy EndpointResult
Adults (Moderate to Severe AD)Tacrolimus 0.1%Physician's Global Evaluation of Clinical Response (≥90% improvement at week 12)36.8% of patients
Adults (Moderate to Severe AD)Tacrolimus 0.03%Physician's Global Evaluation of Clinical Response (≥90% improvement at week 12)27.5% of patients
Adults (Moderate to Severe AD)VehiclePhysician's Global Evaluation of Clinical Response (≥90% improvement at week 12)6.6% of patients
Children (2-15 years, Moderate to Severe AD)Tacrolimus 0.1%Clinical improvement of ≥90%Significantly more patients than vehicle
Children (2-15 years, Moderate to Severe AD)Tacrolimus 0.03%Clinical improvement of ≥90%Significantly more patients than vehicle

Safety and Tolerability

This compound: Safety data in humans is not yet available. In preclinical studies, prolonged topical application of this compound did not induce skin atrophy, a known side effect of topical corticosteroids.[7] In vitro studies on human corneal epithelial cells and murine T helper 17 cells showed no significant cytotoxicity at concentrations up to 9 μM.[7][8]

Tacrolimus: The most common side effects of topical tacrolimus are application site reactions, such as a burning or stinging sensation, and pruritus.[9][10] These are typically mild to moderate and tend to resolve within the first week of treatment. Long-term studies of up to 4 years have not shown an increased risk of infections, lymphomas, or skin cancers associated with its use.[1] Importantly, topical tacrolimus does not cause skin atrophy.[9]

Experimental Protocols

Oxazolone-Induced Allergic Contact Dermatitis in Mice

This model is a standard method for evaluating the efficacy of anti-inflammatory compounds.

Experimental Workflow:

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Elicitation (Challenge) Phase cluster_evaluation Evaluation Phase sensitization Day 0: Topical application of oxazolone (1.5%) to shaved abdominal skin of mice. challenge Day 7: Topical application of oxazolone (1%) to the right ear. sensitization->challenge treatment Topical application of test compound (this compound, tacrolimus, or vehicle) to the right ear before and after oxazolone challenge. challenge->treatment measurement Day 8 (24h post-challenge): Measure ear thickness of both ears. treatment->measurement analysis Calculate ear swelling and percentage inhibition of inflammation. measurement->analysis

Caption: Workflow for oxazolone-induced ACD model.

Detailed Methodology:

  • Animals: Male BALB/c mice are typically used.[11]

  • Sensitization: On day 0, a solution of 1.5% oxazolone in a vehicle (e.g., acetone) is applied to a shaved area on the abdomen of the mice.[11]

  • Challenge: On day 7, the mice are challenged by applying a 1% oxazolone solution to the right ear.[11]

  • Treatment: The test compounds (this compound or tacrolimus) and the vehicle control are applied topically to the right ear shortly before and after the oxazolone challenge.[11]

  • Assessment: 24 hours after the challenge, the thickness of both the right (treated) and left (untreated) ears is measured using a micrometer. The difference in thickness between the two ears is calculated as a measure of ear swelling (edema).[11]

  • Outcome Measures: The primary outcome is the percentage inhibition of ear swelling compared to the vehicle-treated group. Other measures can include histological analysis of the ear tissue for epidermal thickness and inflammatory cell infiltration, and measurement of pro-inflammatory cytokine levels in the tissue.[12]

Conclusion

This compound and tacrolimus represent two distinct approaches to the topical treatment of inflammatory skin diseases. Tacrolimus is a well-characterized and clinically validated calcineurin inhibitor with a proven efficacy and safety profile for atopic dermatitis. This compound, as a multi-tyrosine kinase inhibitor, offers a novel mechanism of action with the potential to address both inflammation and fibrosis.

Preclinical data suggests that this compound has a comparable potency to tacrolimus in a model of allergic contact dermatitis, with the added advantage of not causing skin atrophy in animal studies. However, the lack of clinical data for this compound is a significant limitation in making a direct comparison for use in human patients.

For drug development professionals, this compound represents a promising area for further investigation. Future clinical trials are necessary to establish the efficacy, safety, and optimal therapeutic indications for this compound in inflammatory skin conditions. For researchers and scientists, the distinct mechanisms of these two compounds provide valuable tools for dissecting the complex inflammatory pathways in skin diseases.

References

A Comparative Analysis of LCB 03-0110 and Tofacitinib for the Treatment of Dry Eye Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of LCB 03-0110, a novel multi-tyrosine kinase inhibitor, and tofacitinib, a Janus kinase (JAK) inhibitor, in the context of dry eye disease (DED) models. While both compounds show promise in modulating the inflammatory responses central to DED, the available data for this compound is currently limited to in-vitro studies. In contrast, tofacitinib has been evaluated in both preclinical animal models and human clinical trials.

Executive Summary

This compound demonstrates potent anti-inflammatory effects in cell-based models of dry eye disease, notably by suppressing key inflammatory cytokines and signaling pathways that are not effectively targeted by tofacitinib in the same models. Tofacitinib, a well-characterized JAK inhibitor, has shown efficacy in reducing the signs and symptoms of dry eye in animal models and clinical trials. A direct in-vivo comparison is not yet possible due to the absence of published animal studies for this compound. This guide synthesizes the current experimental data to offer a preliminary comparative assessment.

Data Presentation

Table 1: In-Vitro Efficacy Comparison in Human Corneal Epithelial (HCE-2) Cells
ParameterThis compoundTofacitinibKey Findings
Inhibition of IL-6 Secretion Significant, dose-dependent reductionNo significant effectThis compound effectively suppresses the production of the pro-inflammatory cytokine IL-6 in corneal epithelial cells.
Inhibition of IL-8 Secretion Significant, dose-dependent reductionNo significant effectThis compound demonstrates a strong inhibitory effect on the chemokine IL-8, which is involved in neutrophil recruitment.
Inhibition of MAPK Signaling (p-P38 & p-ERK) Significant, dose-dependent inhibitionNo significant effectThis compound targets the MAPK signaling pathway, a key regulator of inflammation in DED, while tofacitinib does not show a similar effect in this cell model.
Table 2: In-Vitro Efficacy Comparison in Murine T helper 17 (Th17) Cells
ParameterThis compoundTofacitinibKey Findings
Inhibition of IL-17A Secretion Significant, dose-dependent reductionBiphasic effect: promotion at low concentrations, inhibition at >1 µMThis compound consistently inhibits the production of the key pathogenic cytokine IL-17A, while tofacitinib exhibits a less predictable, concentration-dependent effect.
Table 3: In-Vivo Efficacy of Tofacitinib in a Murine Model of Dry Eye
ParameterTofacitinib (0.003% topical)Vehicle ControlKey Findings
Corneal Fluorescein Staining Significant decrease on days 12 and 15No significant changeTofacitinib treatment effectively reduced corneal epithelial damage.
Corneal Infiltration of CD11b+ cells Significantly decreased-Tofacitinib suppressed the infiltration of inflammatory myeloid cells into the cornea.
Corneal Expression of Pro-inflammatory Cytokines (TNF-α, IL-23) Significantly decreased-Tofacitinib reduced the expression of key inflammatory mediators in the cornea.
Conjunctival Expression of IL-17A Significantly decreased-Tofacitinib effectively lowered the levels of the pathogenic cytokine IL-17A in the conjunctiva.

Experimental Protocols

In-Vitro Studies (this compound vs. Tofacitinib)
  • Cell Lines: Human Corneal Epithelial (HCE-2) cells and murine naïve CD4+ T cells for Th17 differentiation.

  • Inflammatory Stimulation: HCE-2 cells were stimulated with lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)) to induce an inflammatory response.

  • Th17 Differentiation: Naïve CD4+ T cells were cultured under Th17-polarizing conditions (anti-CD3/CD28 antibodies, IL-6, TGF-β, and anti-IFN-γ/IL-4 antibodies).

  • Drug Treatment: Cells were treated with varying concentrations of this compound or tofacitinib.

  • Endpoint Analysis:

    • Cytokine Secretion (IL-6, IL-8, IL-17A): Measured by Enzyme-Linked Immunosorbent Assay (ELISA).

    • MAPK Phosphorylation (p-P38, p-ERK): Assessed by Western blot analysis.

    • Cell Viability: Determined using a cell counting kit.

In-Vivo Study (Tofacitinib)
  • Animal Model: Female C57BL/6 mice (6-8 weeks old) were used to induce experimental dry eye disease by exposure to desiccating stress (subcutaneous scopolamine injections and placement in a controlled environment with low humidity and a fan).

  • Treatment Administration: Topical ophthalmic 0.003% tofacitinib was administered twice daily.

  • Efficacy Assessments:

    • Corneal Fluorescein Staining: To evaluate corneal epithelial defects.

    • Immunohistochemistry: To quantify the infiltration of CD11b+ inflammatory cells in the cornea.

    • Quantitative Real-Time PCR: To measure the gene expression of cytokines (TNF-α, IL-23, IL-17A) in the cornea and conjunctiva.

Mechanism of Action & Signaling Pathways

This compound is a multi-tyrosine kinase inhibitor that, in the context of the studied dry eye models, demonstrates significant inhibition of the MAPK signaling pathway (ERK and P38) in corneal epithelial cells. This pathway is a crucial transducer of inflammatory signals.

Tofacitinib is a Janus kinase (JAK) inhibitor, primarily targeting JAK1 and JAK3, with functional inhibition of JAK2 as well. By blocking the JAK-STAT signaling pathway, tofacitinib interferes with the signaling of numerous cytokines implicated in the pathogenesis of dry eye disease, including those that signal through the common gamma chain.

Signaling Pathway Diagrams

LCB_03_0110_Signaling_Pathway cluster_0 Corneal Epithelial Cell LPS/poly(I:C) LPS/poly(I:C) TLR TLR/RLR LPS/poly(I:C)->TLR MAPK_Pathway MAPK Pathway (P38, ERK) TLR->MAPK_Pathway Inflammatory_Cytokines IL-6, IL-8 MAPK_Pathway->Inflammatory_Cytokines LCB_03_0110 LCB_03_0110 LCB_03_0110->MAPK_Pathway

Caption: this compound inhibits inflammatory cytokine production in corneal epithelial cells by blocking the MAPK pathway.

LCB 03-0110: A Comparative Analysis of Cross-Reactivity with Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the tyrosine kinase inhibitor LCB 03-0110's cross-reactivity profile against a panel of other tyrosine kinases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity and potential applications.

Summary of Cross-Reactivity Data

This compound is a potent, ATP-competitive inhibitor primarily targeting the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2) and the c-Src tyrosine kinase family.[1] It also demonstrates significant inhibitory activity against a range of other tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various tyrosine kinases, providing a quantitative measure of its cross-reactivity.

Kinase Target FamilySpecific KinaseIC50 (nM)
DDR Family DDR1 (cell-based)164[2][3]
DDR2 (activated)6[2]
DDR2 (non-activated)145[2]
DDR2 (cell-based)171[2][3]
Src Family c-Src1.3[4]
Fyn2
Yes3
Lck4
Lyn5
Hck10
Fgr15
Blk20
Other Kinases BtkValue not specified
SykValue not specified
Tie2Value not specified
FLT1Value not specified
FLT3Value not specified
FLT4Value not specified
EphA3Value not specified
EphB4Value not specified
VEGFR-2Value not specified
c-AblValue not specified
RETValue not specified

Note: IC50 values for the "Other Kinases" are mentioned in the literature as being inhibited by this compound, but specific quantitative data was not available in the reviewed sources. One study indicated that at a concentration of 10 µM, this compound inhibited more than 90% of 20 different tyrosine kinases in a panel of 60, highlighting its multi-kinase inhibitory nature.[2]

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide to determine the kinase inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This assay quantifies the ability of a compound to inhibit the catalytic activity of a specific kinase.

Materials:

  • Recombinant human tyrosine kinases

  • Specific peptide substrates for each kinase

  • This compound (or other test compounds)

  • Adenosine triphosphate (ATP), [γ-33P]ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the specific tyrosine kinase, its corresponding peptide substrate, and varying concentrations of this compound in the assay buffer.

  • The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-33P]ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of phosphoric acid.

  • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

  • The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each concentration of this compound.

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Kinase Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of a receptor tyrosine kinase in a cellular context.

Materials:

  • Human cell line overexpressing the target kinase (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • This compound (or other test compounds)

  • Ligand for the receptor tyrosine kinase (e.g., collagen for DDR1)

  • Lysis buffer

  • Antibodies specific for the phosphorylated and total forms of the kinase

  • Western blotting reagents and equipment

Procedure:

  • Cells overexpressing the target kinase are seeded in culture plates and allowed to attach.

  • The cells are then treated with varying concentrations of this compound for a specified period.

  • The kinase is activated by adding its specific ligand to the cell culture medium.

  • After incubation, the cells are washed and lysed to extract cellular proteins.

  • The total protein concentration in each lysate is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of the target kinase.

  • The membrane is then stripped and re-probed with a primary antibody that recognizes the total amount of the target kinase protein.

  • The protein bands are visualized using a secondary antibody conjugated to a detection enzyme and a chemiluminescent substrate.

  • The intensity of the bands is quantified, and the ratio of phosphorylated kinase to total kinase is calculated.

  • The IC50 value is determined by plotting the percentage of inhibition of autophosphorylation against the concentration of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing kinase cross-reactivity.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation SHC1 SHC1 DDR1->SHC1 PI3K PI3K DDR1->PI3K GRB2 GRB2 SHC1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Cell_Survival Cell Survival AKT->Cell_Survival Migration Migration NFkB->Migration cSrc_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Activation Integrins Integrins Integrins->cSrc Activation FAK FAK cSrc->FAK PI3K PI3K cSrc->PI3K RAS RAS cSrc->RAS STAT3 STAT3 cSrc->STAT3 Paxillin Paxillin FAK->Paxillin Cell_Adhesion Cell Adhesion & Migration Paxillin->Cell_Adhesion AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Gene_Expression Gene Expression STAT3->Gene_Expression Kinase_Selectivity_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis LCB030110 This compound (Serial Dilutions) Incubation Incubation LCB030110->Incubation Kinase_Panel Tyrosine Kinase Panel Kinase_Panel->Incubation Substrates_ATP Substrates & [γ-33P]ATP Substrates_ATP->Incubation Filter_Binding Filter Binding & Washing Incubation->Filter_Binding Scintillation_Counting Scintillation Counting Filter_Binding->Scintillation_Counting Inhibition_Calculation Calculate % Inhibition Scintillation_Counting->Inhibition_Calculation IC50_Determination Determine IC50 Values Inhibition_Calculation->IC50_Determination

References

Assessing the Specificity of LCB 03-0110 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the multi-tyrosine kinase inhibitor LCB 03-0110 with other relevant compounds, focusing on its specificity in cellular assays. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of kinase inhibitors.

This compound is a thienopyridine derivative identified as a potent inhibitor of the discoidin domain receptor (DDR) and c-Src family of tyrosine kinases. It has demonstrated a broad inhibitory profile against several other tyrosine kinases crucial for immune cell signaling and inflammatory processes, including Bruton's tyrosine kinase (Btk), spleen tyrosine kinase (Syk), and vascular endothelial growth factor receptor 2 (VEGFR-2). This multi-targeted action has positioned this compound as a candidate for investigating and potentially treating conditions involving inflammation and fibrosis.

Comparative Analysis with Alternative Kinase Inhibitors

The specificity of this compound can be contextualized by comparing its performance with other well-known kinase inhibitors in cellular assays. This comparison highlights the distinct and overlapping target profiles of these compounds.

Table 1: Cellular IC50 Values of this compound against Key Kinases

Cell LineTarget KinaseIC50 (nM)Reference
HEK293-DDR1bDDR1 Autophosphorylation164
HEK293-DDR2DDR2 Autophosphorylation171

Table 2: Biochemical IC50 Values of this compound and Comparators

CompoundTarget KinaseIC50 (nM)Reference
This compound c-Src 1.3
DDR2 (active form) 6
DDR2 (inactive form) 145
Dasatinibc-Src-
Abl-
Bosutinibc-Src1.2
Abl1
Saracatinibc-Src-
Abl-
NilotinibDDR11-8
Abl20

Note: Direct cellular IC50 values for all comparators were not available in the provided search results. Biochemical IC50 values are included for a broader comparison of potency.

This compound has been compared to other anti-inflammatory drugs like tacrolimus and tofacitinib in the context of dry eye disease models. In human corneal epithelial (HCE-2) cells, this compound was shown to suppress the phosphorylation of ERK and p38 and reduce the expression of IL-6 and IL-8, effects not observed with tacrolimus and tofacitinib. However, all three compounds were capable of suppressing IL-17A expression in Th17 cells.

In the realm of neurodegenerative disease research, this compound (a DDR/Src inhibitor) has been evaluated alongside multi-kinase inhibitors like Nilotinib (Abl/DDR inhibitor) and Bosutinib (Abl/Src inhibitor). Studies suggest that a multi-kinase targeting approach that includes DDRs and Src may be beneficial in alleviating neurodegenerative pathologies.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing findings. Below are summaries of key experimental protocols used to assess the specificity of this compound in cellular assays.

Cellular Kinase Autophosphorylation Assay

This assay is used to determine the ability of a compound to inhibit the autophosphorylation of a specific kinase within a cellular context.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and engineered to overexpress the target kinase (e.g., DDR1b or DDR2).

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Kinase Activation: The kinase is activated by adding its respective ligand (e.g., collagen for DDRs).

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the kinase and total kinase.

  • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated kinase to total kinase is calculated. IC50 values are determined from the dose-response curve.

Cytokine Expression Analysis (ELISA)

This assay quantifies the secretion of inflammatory cytokines from cells following treatment.

  • Cell Culture and Stimulation: Human corneal epithelial (HCE-2) cells or murine T helper 17 (Th17) cells are cultured. Inflammation is induced using lipopolysaccharide (LPS) or poly(I:C) for HCE-2 cells, or IL-6/TGF-β1 for Th17 cell differentiation.

  • Compound Treatment: Cells are treated with different concentrations of this compound, tacrolimus, or tofacitinib.

  • Supernatant Collection: After a specified incubation period (e.g., 4 days for Th17 cells), the cell culture supernatant is collected.

  • ELISA: The concentration of cytokines (e.g., IL-6, IL-8, IL-17A) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are calculated based on a standard curve, and the inhibitory effect of the compounds is determined.

Cell Viability Assay

This assay assesses the cytotoxicity of the compound on the cell lines being studied.

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds.

  • Incubation: Cells are incubated for a defined period.

  • Viability Measurement: Cell viability is assessed using methods such as Trypan blue exclusion, MTT, or commercial luminescence-based assays that measure ATP content.

  • Data Analysis: The percentage of viable cells is calculated relative to an untreated control.

Visualizing Pathways and Workflows

Diagrams created using Graphviz DOT language help to visualize complex biological pathways and experimental procedures.

Reproducibility of Published Findings on LCB 03-0110: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-tyrosine kinase inhibitor LCB 03-0110 with other alternatives, supported by experimental data from published studies. The information is intended to help researchers evaluate the reproducibility of findings and inform future drug development efforts.

I. Comparative Efficacy in Ocular Inflammation Models

This compound has been investigated for its anti-inflammatory effects in the context of dry eye disease (DED), with direct comparisons to tacrolimus and tofacitinib.

Data Summary: Inhibition of Inflammatory Mediators

The following table summarizes the quantitative data on the inhibition of key inflammatory markers by this compound and its comparators.

Compound Cell Line Stimulant Target Measured Effect Concentration Reference
This compound HCE-2LPSPhospho-ERKSignificant Suppression (down to 4.4% of control)9 µM
This compound HCE-2LPSPhospho-P38Significant Suppression (down to 34.4% of control)9 µM
This compound HCE-2LPS or Poly(I:C)IL-6 and IL-8Significant Reduction Not specified
Tacrolimus HCE-2LPS or Poly(I:C)Inflammatory MarkersNo Anti-inflammatory Response Not specified
Tofacitinib HCE-2LPS or Poly(I:C)Inflammatory MarkersNo Anti-inflammatory Response Not specified
This compound Th17 cells-IL-17ADose-dependent Decrease 3 nM to 9 µM
Tacrolimus Th17 cells-IL-17AAlmost Complete Decrease 3 nM
Tofacitinib Th17 cells-IL-17APromoted at ≤1 µM, Inhibited at >1 µM >1 µM
Experimental Protocols: Ocular Inflammation
  • Cell Culture and Stimulation: Human corneal epithelial (HCE-2) cells were stimulated with lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)) to induce an inflammatory response. Murine T helper 17 (Th17) cells were also used to assess the impact on IL-17A production.

  • Western Blotting: The phosphorylation levels of P38 and ERK in HCE-2 cells were determined by Western blotting to assess the activation of MAPK signaling pathways.

  • ELISA: The expression levels of interleukins IL-6, IL-8, and IL-17A were quantified using enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: The toxicity of the compounds on HCE-2 and Th17 cells was evaluated to ensure that the observed anti-inflammatory effects were not due to cell death.

Signaling Pathway: this compound in HCE-2 Cells

G cluster_0 Inflammatory Stimuli cluster_1 MAPK Pathway cluster_2 This compound Intervention cluster_3 Inflammatory Cytokines LPS LPS P38 P38 LPS->P38 Activates ERK ERK LPS->ERK Activates PolyIC Poly(I:C) PolyIC->P38 Activates PolyIC->ERK Activates IL6 IL-6 P38->IL6 Induces IL8 IL-8 P38->IL8 Induces ERK->IL6 Induces ERK->IL8 Induces LCB030110 This compound LCB030110->P38 Inhibits Phosphorylation LCB030110->ERK Inhibits Phosphorylation

Safety Operating Guide

Proper Disposal of LCB 03-0110: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of LCB 03-0110, a potent tyrosine kinase inhibitor.

The primary source for disposal procedures is the Safety Data Sheet (SDS) provided by the manufacturer. Adherence to these guidelines, in conjunction with local, state, and federal regulations, is imperative for maintaining a safe laboratory environment and preventing environmental contamination.

Disposal Procedures for this compound

According to available Safety Data Sheets, the recommended method for the disposal of this compound and its dihydrochloride salt involves the following steps.

Step-by-Step Disposal Guide:

  • Containerization: Transfer the waste material to a suitable and properly labeled container. Ensure the container is compatible with the chemical to prevent leaks or reactions.

  • Professional Disposal Service: Arrange for the container to be taken away by a licensed professional waste disposal service. It is crucial to select a service experienced in handling chemical and pharmaceutical waste.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with federal, state, and local environmental regulations. These regulations may vary, so it is essential to be familiar with the specific requirements for your location.

At present, specific quantitative data for the disposal of this compound, such as concentration limits for neutralization or specific quantities for different disposal methods, are not publicly available. The general guidance is to treat it as a chemical waste product and hand it over to a certified disposal company.

Experimental Protocols for Disposal

Detailed experimental protocols for the neutralization or deactivation of this compound are not provided in standard Safety Data Sheets. The recommended procedure is to avoid direct disposal into the environment and to utilize a professional waste disposal service.

Key Safety Precautions

When handling this compound and preparing it for disposal, researchers should adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.

  • Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, or clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Spill Management: In the event of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the contaminated materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

G A This compound Waste B Transfer to a Suitable Container A->B C Properly Label Container B->C D Contact Licensed Waste Disposal Service C->D E Arrange for Pickup and Disposal D->E F Ensure Compliance with All Regulations E->F

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Handling of LCB 03-0110: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like LCB 03-0110, a multi-tyrosine kinase inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure a safe laboratory environment.

When working with this compound, a compound with potential biological activity, adherence to strict safety protocols is crucial to minimize exposure and mitigate risks. The following recommendations are based on general best practices for handling potent research chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. For handling this compound, the following PPE is recommended:

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or other chemically resistant material. Double-gloving is recommended.Prevents skin contact with the compound.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes or aerosols.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder form to prevent inhalation.
Face Protection Face Shield-To be used in conjunction with goggles for maximum protection against splashes.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is critical for maintaining a safe workspace.

Handling Protocol:
  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably in a well-ventilated space or a chemical fume hood.

  • Weighing and Aliquoting : When weighing the solid form of this compound, perform this task in a chemical fume hood to minimize the risk of inhalation. Use appropriate tools and handle with care to avoid generating dust.

  • Solution Preparation : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.

Disposal Plan:

All materials that come into contact with this compound, including gloves, disposable lab coats, pipette tips, and excess compound, should be considered hazardous waste.

  • Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Storage : Store the waste container in a designated and secure area, away from incompatible materials.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.